Behenyl arachidonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H76O2 |
|---|---|
Molecular Weight |
613.1 g/mol |
IUPAC Name |
docosyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C42H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-25-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-26-24-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,26,28,32,34H,3-11,13,15-17,19,21-25,27,29-31,33,35-41H2,1-2H3/b14-12+,20-18+,28-26+,34-32+ |
InChI Key |
IAYKYXSBKLGMJZ-TVCGQIQOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Behenyl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl arachidonate (B1239269) is a long-chain wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. Specifically, it is the ester of behenyl alcohol (docosanol) and arachidonic acid. While specific research on behenyl arachidonate is limited, this guide provides a comprehensive overview of its known properties, and infers its potential biological significance and experimental considerations based on the extensive knowledge of its constituent molecules and the broader class of wax esters. This document is intended to serve as a foundational resource for professionals in research and drug development who are interested in the unique properties and potential applications of this lipid molecule.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| CAS Number | 1613724-41-6 | [1] |
| Molecular Formula | C42H76O2 | [1] |
| Molecular Weight | 613.05 g/mol | [1] |
| Synonyms | Docosyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate | [1] |
| Lipid Number | WE (22:0/20:4(5Z,8Z,11Z,14Z)) | [1] |
Table 2: Physical Properties of this compound and Related Compounds
| Property | This compound (C42H76O2) | Behenyl Behenate (C44H88O2) - for comparison | General Wax Esters | References |
| Physical State | Liquid (at room temperature) | Solid (white, waxy) | Solid or liquid depending on chain length and saturation | [1][2] |
| Melting Point | Not available (expected to be low due to unsaturation) | 70-74 °C | Variable, decreases with unsaturation | [3][4] |
| Boiling Point | Not available | ~627 °C (estimated) | Generally high | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, esters, ketones) | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in nonpolar organic solvents | [6][7][8] |
| Purity | >99% | >99% | Variable | [1][2] |
The presence of four cis-double bonds in the arachidonic acid moiety significantly lowers the melting point of this compound, rendering it a liquid at room temperature, in contrast to its saturated counterpart, behenyl behenate.[3]
Experimental Protocols
Synthesis of this compound
The synthesis of wax esters like this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its specificity and milder reaction conditions.[9][10][11]
3.1.1 Enzymatic Synthesis using Lipase (B570770)
This protocol describes a general method for the lipase-catalyzed esterification of a fatty acid and a fatty alcohol.
Materials:
-
Arachidonic acid
-
Behenyl alcohol
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)[9][12]
-
Molecular sieves (for water removal)
-
Shaking incubator or magnetic stirrer with heating
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of arachidonic acid and behenyl alcohol in a suitable organic solvent (e.g., n-hexane) in a sealed reaction vessel.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme amount is typically a percentage of the total substrate weight (e.g., 10-50% w/w).[12]
-
Water Removal: Add activated molecular sieves to the mixture to remove the water produced during the esterification, which drives the reaction towards product formation.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 45-65 °C) with constant agitation for a specified duration (e.g., 1-24 hours).[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration.
-
Solvent Evaporation: Remove the organic solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude this compound using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (B1210297) to separate the wax ester from unreacted starting materials.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Enzymatic synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathways of this compound are not currently available in scientific literature. However, its biological role can be inferred from the metabolism of wax esters and the known functions of its constituent molecules.
Metabolism of this compound
It is hypothesized that this compound, like other wax esters, can be hydrolyzed by lipases and carboxylesterases to yield behenyl alcohol and arachidonic acid.[3] This enzymatic cleavage would release these two biologically active molecules, which can then participate in various cellular processes.
References
- 1. larodan.com [larodan.com]
- 2. Behenyl Behenate | C44H88O2 | CID 87221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Wax ester - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. behenyl behenate, 17671-27-1 [thegoodscentscompany.com]
- 6. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 7. About Waxes… [adc-solution.com]
- 8. lndcollege.co.in [lndcollege.co.in]
- 9. asianpubs.org [asianpubs.org]
- 10. Lipase-Catalyzed Synthesis of Fatty Acid Esters of Trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apc-as.com [apc-as.com]
- 12. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Behenyl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Behenyl arachidonate (B1239269) (docosyl 5,8,11,14-eicosatetraenoate) is a wax ester of significant interest due to its composition of behenyl alcohol, a long-chain saturated fatty alcohol, and arachidonic acid, a polyunsaturated omega-6 fatty acid. This guide provides a comprehensive overview of the synthesis and purification of behenyl arachidonate, with a focus on enzymatic methods that offer high selectivity and mild reaction conditions. Detailed experimental protocols, data presentation in tabular format, and process visualizations are included to facilitate its practical application in a laboratory setting. This document is intended to serve as a valuable resource for researchers and professionals involved in lipid chemistry, drug delivery systems, and the development of novel therapeutic agents.
Introduction
Wax esters, composed of long-chain fatty acids and fatty alcohols, are a diverse class of lipids with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1][2] this compound, a wax ester formed from behenyl alcohol (C22:0) and arachidonic acid (C20:4), is of particular scientific interest. Arachidonic acid is a crucial precursor to a variety of bioactive eicosanoids involved in inflammatory and signaling pathways.[3] The esterification of arachidonic acid to a long-chain fatty alcohol like behenyl alcohol can modify its physicochemical properties, potentially influencing its stability, bioavailability, and metabolic fate.
The synthesis of this compound can be achieved through chemical or enzymatic routes. While chemical synthesis is a viable option, it often requires harsh reaction conditions that can lead to the degradation of the polyunsaturated arachidonic acid moiety. In contrast, enzymatic synthesis, particularly through lipase-catalyzed esterification, offers a milder and more selective alternative, preserving the integrity of the sensitive fatty acid.[4]
This guide will focus on the lipase-catalyzed synthesis of this compound, providing a detailed methodology, purification strategies, and analytical characterization techniques.
Synthesis of this compound
The primary method for the synthesis of this compound is the direct esterification of arachidonic acid with behenyl alcohol. This reaction is efficiently catalyzed by lipases, particularly immobilized lipases such as Novozym® 435 (lipase B from Candida antarctica).[4][5] The enzymatic approach is favored due to its high specificity, which minimizes side reactions and preserves the structure of the polyunsaturated fatty acid.
Enzymatic Esterification Workflow
The synthesis process involves the reaction of arachidonic acid and behenyl alcohol in the presence of an immobilized lipase (B570770). The reaction can be carried out in a solvent-free system or in an appropriate organic solvent. A solvent-free approach is often preferred as it simplifies downstream processing and is more environmentally friendly.[6]
Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol describes a laboratory-scale synthesis of this compound using Novozym® 435 as the biocatalyst in a solvent-free system.
Materials:
-
Arachidonic acid (≥98% purity)
-
Behenyl alcohol (≥99% purity)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Hexane (B92381) (analytical grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Reaction vessel (e.g., screw-capped flask)
-
Magnetic stirrer with heating capabilities
-
Vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine arachidonic acid and behenyl alcohol. A slight molar excess of behenyl alcohol may be used to drive the reaction towards completion.
-
Enzyme Addition: Add Novozym® 435 to the reactant mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrate mass.
-
Reaction Conditions: Place the reaction vessel on a magnetic stirrer with heating. Maintain the reaction temperature between 50-70°C with continuous stirring. The reaction is typically carried out for 24-72 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Enzyme Recovery: Upon completion of the reaction, add hexane to dissolve the reaction mixture and separate the immobilized enzyme by vacuum filtration. The recovered enzyme can be washed with hexane and dried for potential reuse.
-
Solvent Removal: Remove the hexane from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Quantitative Data for Enzymatic Esterification
The following table summarizes typical reaction parameters for the enzymatic synthesis of wax esters, which can be adapted for this compound.
| Parameter | Typical Range | Reference |
| Enzyme | Novozym® 435 | [4][5] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | [1] |
| Enzyme Loading (% w/w of substrates) | 10-50% | [1] |
| Temperature (°C) | 45-70 | [1][6] |
| Reaction Time (hours) | 24-72 | [1][7] |
| Solvent | Solvent-free or Hexane | [6][8] |
| Yield (%) | >90 (for similar wax esters) | [1] |
Purification of this compound
The crude product obtained from the synthesis contains the desired this compound along with unreacted starting materials and minor byproducts. Purification is essential to obtain a high-purity product for research and development purposes. Silica (B1680970) gel column chromatography is a widely used and effective method for this purification.[9][10]
Purification Workflow
The purification process involves the separation of this compound from the crude reaction mixture based on polarity differences using silica gel chromatography.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
Iodine chamber or other visualization agent
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient could be from 100% hexane to 95:5 (v/v) hexane:ethyl acetate.
-
Fraction Collection: Collect the eluate in small fractions.
-
Fraction Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 9:1 v/v). Visualize the spots using an iodine chamber. This compound is less polar than the starting materials (arachidonic acid and behenyl alcohol) and will elute first.
-
Pooling and Solvent Removal: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight. The sample is typically derivatized to a more volatile form, such as a trimethylsilyl (B98337) (TMS) ether, before analysis.[11] The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the derivatized this compound, along with characteristic fragmentation patterns.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra will provide information about the different chemical environments of the protons and carbons in the molecule, confirming the presence of the behenyl and arachidonoyl moieties and the ester linkage.[14][15]
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for both the purification and purity assessment of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and water is commonly employed for the separation of lipids.[16]
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and purification of this compound, with a focus on a robust and selective enzymatic method. The provided experimental protocols, quantitative data, and process workflows are intended to equip researchers and drug development professionals with the necessary information to produce and purify this valuable lipid for their specific applications. The mild conditions of the enzymatic synthesis make it particularly suitable for preserving the integrity of the polyunsaturated arachidonic acid component, which is crucial for its biological activity. Further research into the biological properties and potential therapeutic applications of this compound is warranted.
References
- 1. Establishing very long-chain fatty alcohol and wax ester biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 6. Solvent-free synthesis of oleic acid-based wax esters using recyclable acidic deep eutectic solvent | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempap.org [chempap.org]
- 13. Identification of arachidonate epoxides/diols by capillary chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation and characterization of the unknown phospholipid in human lens membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. article.sapub.org [article.sapub.org]
- 16. researchgate.net [researchgate.net]
Behenyl Arachidonate: A-Technical Examination of its Natural Availability and Synthetic Pathways
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Behenyl arachidonate (B1239269), the ester of behenyl alcohol and arachidonic acid, is a molecule of interest for various scientific applications. However, an extensive review of the current scientific literature reveals no definitive evidence of its natural occurrence in plant, marine, or microbial ecosystems. This technical guide consolidates the available information on the natural sources of its constituent precursors, behenyl alcohol (docosanol) and arachidonic acid. Furthermore, it delves into the potential biosynthetic pathways, details established methods for its chemical and enzymatic synthesis, and provides relevant experimental protocols for the extraction and analysis of its precursors and for its synthesis. This document serves as a comprehensive resource for researchers investigating this specific lipid ester.
Introduction
Behenyl arachidonate (C42H76O2) is a wax ester composed of behenyl alcohol, a 22-carbon saturated fatty alcohol, and arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid. While arachidonic acid and its derivatives are well-known for their significant roles in physiological processes, and behenyl alcohol is a known component of plant waxes, the natural existence of their esterified form, this compound, remains undocumented in scientific literature. This guide provides a thorough examination of the natural sources of its precursors and explores the feasibility of its natural and artificial synthesis.
Natural Sources of Precursors
The potential for the natural synthesis of this compound is contingent on the co-occurrence and enzymatic esterification of its precursors, behenyl alcohol and arachidonic acid.
Behenyl Alcohol (Docosanol)
Behenyl alcohol is a very-long-chain fatty alcohol (VLCFA) found primarily in the cuticular waxes of various plants. These waxes form a protective barrier on the plant surface.
| Table 1: Natural Sources of Behenyl Alcohol (Docosanol) | |
| Organism Type | Specific Examples |
| Plants | Arabidopsis thaliana (as a component of epicuticular wax)[1][2], Maize (Zea mays), Rice (Oryza sativa)[1] |
| Brassica species (e.g., rapeseed) |
Arachidonic Acid (AA)
Arachidonic acid is a polyunsaturated fatty acid found in the lipids of a diverse range of organisms, although it is less common in higher plants.
| Table 2: Natural Sources of Arachidonic Acid | |
| Organism Type | Specific Examples |
| Algae and Seaweed | Ascophyllum nodosum (brown seaweed)[3][4] |
| Mosses and Ferns | Various species |
| Fungi | Mortierella alpina (a significant industrial source) |
| Marine Organisms | Fish and other marine life that consume AA-producing microalgae[5][6] |
| Oomycetes | Phytophthora infestans[4] |
Potential Biosynthesis and Synthetic Pathways
While no direct evidence for the biosynthesis of this compound in nature has been found, a hypothetical pathway can be proposed based on known enzymatic reactions.
Hypothetical Biosynthetic Pathway
The esterification of behenyl alcohol with arachidonic acid could theoretically be catalyzed by acyltransferases or lipases. These enzymes are known to facilitate the formation of ester bonds between fatty alcohols and fatty acids (or their activated forms, such as acyl-CoAs).
Chemical Synthesis Workflow
This compound can be synthesized in the laboratory through well-established esterification methods, such as the Fischer esterification.
Experimental Protocols
Extraction of Behenyl Alcohol from Plant Waxes (General Protocol)
-
Sample Preparation: Harvest fresh plant material (e.g., leaves of Brassica species).
-
Wax Extraction: Immerse the plant material in a non-polar solvent such as hexane (B92381) or chloroform (B151607) for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes.
-
Solvent Evaporation: Filter the extract to remove plant debris and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Saponification: Saponify the crude wax extract by refluxing with a solution of potassium hydroxide (B78521) in ethanol (B145695) to hydrolyze any esters.
-
Extraction of Alcohols: After saponification, extract the non-saponifiable fraction (containing the fatty alcohols) with a non-polar solvent like hexane.
-
Purification: Purify the fatty alcohol fraction using column chromatography on silica (B1680970) gel.
-
Analysis: Analyze the purified fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify behenyl alcohol.
Extraction and Analysis of Arachidonic Acid from Algae (General Protocol)
-
Sample Preparation: Harvest fresh or lyophilized algal biomass.
-
Lipid Extraction: Perform a total lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).
-
Saponification and Methylation: Saponify the lipid extract and then methylate the resulting free fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.
-
Purification: Purify the FAMEs using column chromatography.
-
Analysis: Analyze the FAMEs by GC-MS to identify and quantify arachidonic acid methyl ester.
Chemical Synthesis of this compound (Fischer Esterification)
-
Reactant Mixture: In a round-bottom flask, combine behenyl alcohol (1 equivalent) and arachidonic acid (1.2 equivalents) in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
While this compound is a chemically defined and synthetically accessible molecule, there is currently no scientific evidence to support its natural occurrence. The precursors, behenyl alcohol and arachidonic acid, are found in distinct natural sources. The co-localization and enzymatic machinery required for the biosynthesis of this compound have not been reported. For researchers interested in studying the properties and potential applications of this wax ester, chemical or enzymatic synthesis remains the primary method of acquisition. This guide provides the foundational knowledge for such endeavors, from sourcing the precursors to established synthetic protocols. Further exploration into the lipid profiles of diverse organisms may yet reveal the natural presence of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 3. The Oomycete Microbe-Associated Molecular Pattern, Arachidonic Acid, and an Ascophyllum nodosum-Derived Plant Biostimulant Induce Defense Metabolome Remodeling in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Fatty acids from lipids of marine organisms: molecular biodiversity, roles as biomarkers, biologically active compounds, and economical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Solubility of Behenyl Arachidonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Behenyl arachidonate (B1239269) (docosyl eicosatetraenoate) is a large wax ester of significant interest in various scientific fields, including drug delivery and formulation science, due to its lipidic nature. A thorough understanding of its solubility in organic solvents is critical for its application, purification, and formulation. This technical guide provides a summary of the known solubility characteristics of behenyl arachidonate and related long-chain wax esters. Due to the scarcity of specific quantitative data for this compound in published literature, this guide presents qualitative data and solubility information for structurally similar compounds. Furthermore, a detailed experimental protocol for determining the solubility of wax esters via the gravimetric method is provided, offering a practical framework for researchers to generate specific data for their applications.
Introduction to this compound and Wax Ester Solubility
This compound (C42H76O2, Molar Mass: 613.05 g/mol ) is a wax ester formed from the esterification of behenyl alcohol (a C22 saturated fatty alcohol) and arachidonic acid (a C20 polyunsaturated fatty acid). Like other wax esters, its chemical structure is dominated by long hydrocarbon chains, rendering it a highly non-polar and lipophilic molecule.
The principle of "like dissolves like" governs the solubility of wax esters. They are generally insoluble in polar solvents like water but exhibit solubility in a range of non-polar and semi-polar organic solvents.[1][2] Factors influencing solubility include the specific solvent, temperature, and the chain lengths and degree of saturation of the fatty acid and fatty alcohol components.[2][3] Commercial waxes are often noted for their limited solubility in most organic solvents at room temperature, with solubility increasing significantly with temperature.[4][5]
Solubility Data for this compound and Analogous Compounds
The following table summarizes the available qualitative solubility information for this compound and related long-chain wax esters.
| Compound Name | Molecular Formula | Total Carbons | Solvent | Temperature | Solubility | Citation(s) |
| Behenyl Arachidate (Saturated Analogue) | C42H84O2 | 42 | Ethanol, Ether, Dimethylformamide | Not Specified | Soluble | |
| Behenyl Behenate | C44H88O2 | 44 | Water | Not Specified | Insoluble | [1][8] |
| Behenyl Behenate | C44H88O2 | 44 | Various Organic Solvents | Not Specified | Good Compatibility | [7][9] |
| Behenyl Behenate | C44H88O2 | 44 | Ethanol | Hot | Soluble | [6] |
| General Long-Chain Wax Esters | N/A | >C30 | Aromatic Solvents, Chloroform, Ethers | Not Specified | Soluble | [6] |
| General Long-Chain Wax Esters | N/A | C40-C54 | Ethanol | 30-80 °C | Solubility increases significantly with temperature | [5] |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid solute, such as this compound, in an organic solvent.[10][11][12] It involves preparing a saturated solution at a specific temperature, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment:
-
This compound (or other wax ester)
-
Selected organic solvent(s)
-
Temperature-controlled shaker or water bath
-
Analytical balance (accurate to at least 0.1 mg)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)
-
Pre-weighed evaporation dishes (e.g., aluminum pans or glass beakers)
-
Drying oven or vacuum desiccator
-
Fume hood
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). d. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check to confirm that excess solid remains.
-
Sample Collection: a. Once equilibrium is reached, cease agitation and allow the excess solid to settle. b. Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is crucial to use a syringe fitted with a solvent-compatible filter.
-
Gravimetric Analysis: a. Transfer the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact weight of the empty dish (W1). b. Place the evaporation dish in a fume hood and allow the solvent to evaporate completely. This process can be expedited by using a gentle stream of nitrogen or by placing the dish in a drying oven at a temperature well below the melting point of the solute and the boiling point of the solvent. c. Once the solvent is fully evaporated, place the dish in a vacuum desiccator to cool to room temperature and ensure all residual moisture is removed. d. Weigh the dish containing the dry solute on the analytical balance. Record this weight (W2). e. Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculation of Solubility: a. Calculate the mass of the dissolved this compound (M_solute) by subtracting the initial weight of the dish from the final weight: M_solute = W2 - W1 b. The solubility is expressed as the mass of solute per volume of solvent. For example, if 10 mL of solvent was used, the solubility (S) would be: S (g/L) = M_solute (g) / 0.010 (L)
Visualized Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of wax ester solubility.
Caption: A generalized workflow for the gravimetric determination of solubility.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the current body of scientific literature, an understanding of its chemical nature and the behavior of similar long-chain wax esters allows for informed predictions. It is expected to be soluble in non-polar organic solvents, with solubility being highly dependent on temperature. For researchers and drug development professionals requiring precise solubility values, the provided gravimetric experimental protocol offers a robust and reliable method for generating this critical data in-house. This foundational data is essential for the successful formulation, purification, and application of this and other high-molecular-weight lipid compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. BEHENYL BEHENATE - Ataman Kimya [atamanchemicals.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. Gravimetric determination of phospholipid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
The Potential Biological Role of Behenyl Arachidonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Behenyl arachidonate (B1239269) is a wax ester composed of behenyl alcohol and the omega-6 polyunsaturated fatty acid, arachidonic acid. While direct research on the biological role of intact behenyl arachidonate is limited, its potential physiological significance can be inferred from the well-documented activities of its constituent molecules. This technical guide explores the hypothesized biological functions of this compound, focusing on its potential as a source of arachidonic acid, a key precursor to a diverse array of potent signaling molecules known as eicosanoids. We will delve into the established metabolic pathways of arachidonic acid, its role in inflammation and cellular signaling, and the known properties of behenyl alcohol. Furthermore, this guide provides a framework of experimental protocols that could be employed to elucidate the specific biological activities of this compound, offering a roadmap for future research in this area.
Introduction
This compound (docosyl 5Z,8Z,11Z,14Z-eicosatetraenoate) is a lipid molecule belonging to the class of wax esters. These are esters of long-chain fatty acids with long-chain fatty alcohols. While behenyl alcohol, a C22 saturated fatty alcohol, is primarily utilized in the cosmetic and pharmaceutical industries as an emollient, thickener, and stabilizer, arachidonic acid is a pivotal polyunsaturated fatty acid in cellular physiology. The ester linkage between these two molecules suggests that this compound could serve as a delivery or storage form of arachidonic acid, with its biological activity being realized upon enzymatic hydrolysis.
Hypothesized Metabolism and Bioavailability
The biological activity of this compound is likely predicated on its hydrolysis by lipases and esterases into behenyl alcohol and free arachidonic acid. Wax esters are known to be hydrolyzed in the gastrointestinal tract, and the resulting fatty acids are bioavailable, although their absorption may be delayed compared to triglycerides.
Enzymatic Hydrolysis
Lipases, such as pancreatic lipase (B570770), are capable of hydrolyzing wax esters. The efficiency of this hydrolysis can be influenced by the chain lengths of both the fatty acid and the fatty alcohol.
Bioavailability of Constituents
-
Arachidonic Acid: Once released, arachidonic acid can be absorbed and incorporated into the phospholipids (B1166683) of cell membranes, becoming available for various metabolic pathways.
-
Behenyl Alcohol: The metabolic fate of behenyl alcohol is less well-defined in a physiological context beyond its topical application. It is generally considered to be poorly absorbed and has low oral toxicity.
The Central Role of Arachidonic Acid in Cellular Signaling
The primary hypothesized biological role of this compound is to act as a precursor for arachidonic acid, which is the substrate for three major enzymatic pathways that produce a vast array of bioactive lipids collectively known as eicosanoids.
Cyclooxygenase (COX) Pathway
This pathway, catalyzed by COX-1 and COX-2 enzymes, leads to the production of prostanoids, including prostaglandins (B1171923) and thromboxanes. These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.
Lipoxygenase (LOX) Pathway
The LOX pathway produces leukotrienes and lipoxins. Leukotrienes are potent mediators of inflammation and allergic reactions, while lipoxins are involved in the resolution of inflammation.
Cytochrome P450 (CYP) Epoxygenase Pathway
This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in the regulation of vascular tone, renal function, and inflammation.
Potential Biological Implications of this compound
Based on the known functions of arachidonic acid, the administration or topical application of this compound could potentially influence a range of physiological and pathophysiological processes.
-
Inflammation: As a source of arachidonic acid, this compound could have pro-inflammatory effects by fueling the production of prostaglandins and leukotrienes. Conversely, it could also contribute to the resolution of inflammation through the generation of lipoxins.
-
Skin Physiology: Topically applied, this compound may act as an emollient due to the behenyl alcohol component, while the released arachidonic acid could influence local inflammatory responses and skin barrier function.
-
Cardiovascular System: The eicosanoids derived from arachidonic acid have complex effects on the cardiovascular system, including regulation of blood pressure, platelet aggregation, and vascular permeability.
Data Presentation
Due to the lack of direct experimental data on this compound, the following table summarizes the key bioactive products derived from its potential arachidonic acid component and their established biological functions.
| Metabolic Pathway | Key Bioactive Products | Established Biological Functions |
| Cyclooxygenase (COX) | Prostaglandins (e.g., PGE₂, PGD₂) | Inflammation, pain, fever, vasodilation |
| Thromboxanes (e.g., TXA₂) | Platelet aggregation, vasoconstriction | |
| Lipoxygenase (LOX) | Leukotrienes (e.g., LTB₄, LTC₄) | Chemoattraction, bronchoconstriction, increased vascular permeability |
| Lipoxins (e.g., LXA₄) | Resolution of inflammation | |
| Cytochrome P450 | Epoxyeicosatrienoic acids (EETs) | Vasodilation, anti-inflammatory effects |
| Hydroxyeicosatetraenoic acids (HETEs) | Various, including pro- and anti-inflammatory roles |
Experimental Protocols
To investigate the potential biological role of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.
In Vitro Hydrolysis of this compound
Objective: To determine if this compound can be hydrolyzed by lipases to release arachidonic acid.
Protocol:
-
Prepare a substrate emulsion of this compound (e.g., 10 mM) in a buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a surfactant (e.g., 0.5% Triton X-100).
-
Initiate the reaction by adding a purified lipase (e.g., porcine pancreatic lipase) to the substrate emulsion.
-
Incubate the reaction mixture at 37°C with constant shaking.
-
At various time points, stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v) to extract the lipids.
-
Analyze the lipid extract for the presence of free arachidonic acid and unhydrolyzed this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Cell-Based Assay for Arachidonic Acid Release and Eicosanoid Production
Objective: To assess whether cells can take up this compound and utilize the released arachidonic acid for eicosanoid synthesis.
Protocol:
-
Culture a relevant cell line (e.g., macrophages like RAW 264.7) in appropriate media.
-
Incubate the cells with this compound (e.g., 1-50 µM) for various time periods.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce eicosanoid production.
-
Collect the cell culture supernatant and the cell lysate.
-
Extract lipids from both fractions.
-
Quantify the levels of arachidonic acid and its metabolites (prostaglandins, leukotrienes) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In Vivo Model of Inflammation
Objective: To investigate the effect of this compound administration on an inflammatory response in vivo.
Protocol:
-
Use a standard animal model of inflammation (e.g., carrageenan-induced paw edema in mice).
-
Administer this compound orally or topically to the animals prior to inducing inflammation.
-
Measure the inflammatory response (e.g., paw volume) at different time points.
-
At the end of the experiment, collect tissue samples from the inflamed site.
-
Analyze the tissue for the levels of inflammatory mediators (e.g., cytokines, eicosanoids) using techniques like ELISA or LC-MS/MS.
Visualizations
Signaling Pathways
Caption: Hypothesized metabolism of this compound and subsequent Arachidonic Acid signaling pathways.
Experimental Workflow
Caption: Proposed experimental workflow for investigating the biological role of this compound.
Conclusion
While this compound remains an understudied molecule, its chemical structure strongly suggests a potential role as a precursor to the biologically crucial signaling molecule, arachidonic acid. The well-established pathways of arachidonic acid metabolism provide a solid foundation for hypothesizing the pro-inflammatory, anti-inflammatory, and other physiological effects of this compound. The experimental protocols outlined in this guide offer a clear path for future research to validate these hypotheses and to fully elucidate the biological significance of this wax ester. Such research could open new avenues for its application in dermatology, pharmacology, and other fields of drug development.
Behenyl Arachidonate: A Technical Guide to its Role in Arachidonic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl arachidonate (B1239269) (C42H76O2) is a wax ester composed of behenyl alcohol, a 22-carbon saturated fatty alcohol, and arachidonic acid (AA), a 20-carbon polyunsaturated omega-6 fatty acid.[1] While direct research on the metabolism and specific biological activities of behenyl arachidonate is limited, its chemical structure strongly suggests its primary relevance lies in its capacity to act as a delivery molecule for arachidonic acid. Upon enzymatic hydrolysis, this compound would release arachidonic acid, a pivotal precursor to a diverse array of potent signaling molecules collectively known as eicosanoids.[2][3][4] This technical guide provides an in-depth overview of the metabolic fate of arachidonic acid and outlines experimental approaches to investigate the potential effects of this compound within this context.
The Central Role of Arachidonic Acid Metabolism
Arachidonic acid is a ubiquitous component of cell membranes, where it is typically esterified in phospholipids.[5] Its release and subsequent metabolism are tightly regulated processes that play crucial roles in both physiological and pathological conditions, most notably inflammation.[6][7][8] The metabolism of free arachidonic acid is primarily governed by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[3][4][9]
The Cyclooxygenase (COX) Pathway
The COX pathway, mediated by the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), converts arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxanes (TXs).[2][10]
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostanoids involved in homeostatic functions, such as gastric protection and platelet aggregation.[2][10]
-
COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines and growth factors.[2][10] The prostanoids produced via COX-2 are key mediators of inflammation, pain, and fever.[11]
The initial product of COX activity is prostaglandin (B15479496) H2 (PGH2), which is then converted by specific synthases into various bioactive prostanoids, including PGE2, PGD2, PGF2α, prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2).[11]
The Lipoxygenase (LOX) Pathway
The LOX pathway involves a family of enzymes that catalyze the insertion of molecular oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to leukotrienes (LTs) and lipoxins (LXs).[12][13][14]
-
5-Lipoxygenase (5-LOX) , in conjunction with 5-LOX-activating protein (FLAP), is the key enzyme in the synthesis of leukotrienes.[14] Leukotrienes, such as LTB4, are potent chemoattractants for neutrophils, while the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are powerful bronchoconstrictors and increase vascular permeability.[2]
-
12-Lipoxygenase (12-LOX) and 15-Lipoxygenase (15-LOX) produce other bioactive lipids, including lipoxins, which are considered to be anti-inflammatory mediators that play a role in the resolution of inflammation.[13]
The Cytochrome P450 (CYP450) Pathway
The CYP450 monooxygenases represent a third major pathway for arachidonic acid metabolism, leading to the formation of epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[3][4] These metabolites are involved in the regulation of vascular tone, renal function, and inflammation.[15]
Inferred Metabolism of this compound
The metabolism of this compound is presumed to initiate with the enzymatic hydrolysis of its ester bond, releasing behenyl alcohol and free arachidonic acid. This reaction is likely catalyzed by carboxylesterases or other lipases present in various tissues.
Once liberated, the arachidonic acid molecule is available to be metabolized by the COX, LOX, and CYP450 pathways as described above. Therefore, the biological effects of this compound are expected to be primarily dictated by the metabolic profile of the released arachidonic acid in a given cellular context.
Data Presentation: Arachidonic Acid Metabolism
Due to the lack of specific quantitative data for this compound, the following tables summarize representative kinetic data for key enzymes involved in arachidonic acid metabolism. This information is crucial for understanding the potential downstream effects following the hydrolysis of this compound.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Inhibitors |
| COX-1 | Arachidonic Acid | 2-5 | 50-100 | NSAIDs (e.g., Aspirin, Ibuprofen) |
| COX-2 | Arachidonic Acid | 2-5 | 100-200 | NSAIDs, Coxibs (e.g., Celecoxib) |
| 5-LOX | Arachidonic Acid | 5-15 | 20-50 | Zileuton |
Table 1: Representative Michaelis-Menten kinetic parameters for key enzymes in the arachidonic acid cascade. Values are approximate and can vary depending on the specific enzyme source and assay conditions.
| Metabolite | Precursor | Key Enzyme(s) | Primary Biological Activities |
| Prostaglandin E2 (PGE2) | PGH2 | PGE Synthase | Pro-inflammatory, Pain, Fever |
| Thromboxane A2 (TXA2) | PGH2 | TXA Synthase | Platelet aggregation, Vasoconstriction |
| Prostacyclin (PGI2) | PGH2 | PGI Synthase | Inhibits platelet aggregation, Vasodilation |
| Leukotriene B4 (LTB4) | LTA4 | LTA4 Hydrolase | Neutrophil chemotaxis |
| Cysteinyl Leukotrienes | LTA4 | LTC4 Synthase | Bronchoconstriction, Increased vascular permeability |
Table 2: Major bioactive eicosanoids derived from arachidonic acid and their primary functions.
Experimental Protocols
Investigating the precise metabolic fate and biological effects of this compound requires a systematic experimental approach. The following are detailed methodologies for key experiments.
In Vitro Hydrolysis of this compound
Objective: To determine if and at what rate this compound is hydrolyzed to release arachidonic acid by cellular or purified enzymes.
Protocol:
-
Enzyme Source: Prepare cell lysates (e.g., from hepatocytes, macrophages) or use purified carboxylesterases/lipases.
-
Substrate Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Incubation: Incubate the enzyme source with this compound at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lipid Extraction: Stop the reaction and extract total lipids using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Analysis: Analyze the lipid extract for the presence of free arachidonic acid and the disappearance of this compound using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[16][17]
Cellular Uptake and Metabolism Studies
Objective: To trace the uptake of this compound into cells and its subsequent metabolism into eicosanoids.
Protocol:
-
Cell Culture: Culture relevant cell types (e.g., macrophages, endothelial cells) to near confluency.
-
Substrate Incubation: Incubate the cells with this compound (or a labeled version, e.g., 13C-behenyl arachidonate) for various time points.
-
Eicosanoid Analysis:
-
Collect the cell culture supernatant.
-
Perform solid-phase extraction to concentrate the eicosanoids.
-
Analyze the extracted eicosanoids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the production of various prostaglandins, leukotrienes, and other AA metabolites.[17]
-
-
Intracellular Lipid Analysis:
-
Harvest the cells and perform lipid extraction.
-
Analyze the intracellular lipid pool by GC-MS or LC-MS/MS to determine the incorporation of the behenyl and arachidonyl moieties into other lipid species.
-
Enzyme Inhibition Assays
Objective: To determine if this compound or its metabolites directly affect the activity of key enzymes in the arachidonic acid cascade.
Protocol:
-
Enzyme Assays: Perform in vitro enzyme activity assays for COX-1, COX-2, and 5-LOX using purified enzymes.
-
Substrate: Use arachidonic acid as the substrate.
-
Inhibitor: Add varying concentrations of this compound to the assay mixture.
-
Activity Measurement: Measure the production of the respective enzymatic products (e.g., PGH2 for COX, LTB4 for 5-LOX) to determine if this compound exhibits any direct inhibitory or allosteric effects.
Visualization of Pathways and Workflows
// Nodes Behenyl_Arachidonate [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(Esterases/Lipases)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid (AA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX_Pathway [label="Cyclooxygenase\n(COX-1/COX-2)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; LOX_Pathway [label="Lipoxygenase\n(5-LOX, 12-LOX, 15-LOX)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CYP450_Pathway [label="Cytochrome P450", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGs)\nThromboxanes (TXs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes (LTs)\nLipoxins (LXs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EETs_HETEs [label="EETs & HETEs", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Homeostasis [label="Homeostasis (e.g., Vasodilation)", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Behenyl_Arachidonate -> Hydrolysis; Hydrolysis -> Arachidonic_Acid; Arachidonic_Acid -> COX_Pathway; Arachidonic_Acid -> LOX_Pathway; Arachidonic_Acid -> CYP450_Pathway; COX_Pathway -> Prostaglandins; LOX_Pathway -> Leukotrienes; CYP450_Pathway -> EETs_HETEs; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; EETs_HETEs -> Homeostasis; }
Inferred metabolic pathway of this compound.
// Nodes Start [label="Start: this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis_Assay [label="In Vitro Hydrolysis Assay\n(Enzyme Kinetics)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Culture Incubation\n(e.g., Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Extraction_Hydrolysis [label="Lipid Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis_Hydrolysis [label="GC-MS / HPLC Analysis\n(Quantify AA Release)", fillcolor="#FFFFFF", fontcolor="#202124"]; Lipid_Extraction_Cellular [label="Lipid Extraction\n(Supernatant & Cells)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis_Cellular [label="LC-MS/MS Analysis\n(Eicosanoid Profiling)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme_Inhibition [label="Enzyme Inhibition Assays\n(COX, LOX)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Interpretation [label="Data Interpretation &\nBiological Effect Assessment", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Hydrolysis_Assay; Start -> Cell_Culture; Start -> Enzyme_Inhibition; Hydrolysis_Assay -> Lipid_Extraction_Hydrolysis -> Analysis_Hydrolysis; Cell_Culture -> Lipid_Extraction_Cellular -> Analysis_Cellular; Analysis_Hydrolysis -> Data_Interpretation; Analysis_Cellular -> Data_Interpretation; Enzyme_Inhibition -> Data_Interpretation; }
Proposed experimental workflow for this compound.
Conclusion for Drug Development Professionals
This compound represents a potential pro-drug for arachidonic acid. Its significance in drug development lies in the possibility of targeted or sustained release of arachidonic acid, which could be leveraged in several ways:
-
Pro-inflammatory Applications: In contexts where a controlled inflammatory response is desired, such as in vaccine adjuvants or certain immunotherapies, this compound could serve as a localized source of pro-inflammatory eicosanoids.
-
Wound Healing: Arachidonic acid metabolites are involved in tissue repair and regeneration. The controlled release of AA from this compound could potentially modulate these processes.
-
Nutraceuticals: As a stable ester, this compound could be explored as a dietary supplement for the delivery of arachidonic acid.
Conversely, understanding the hydrolysis and subsequent metabolism of this compound is crucial for assessing its potential toxicological profile. Uncontrolled release of arachidonic acid could exacerbate inflammatory conditions. Therefore, the experimental protocols outlined in this guide are essential for characterizing the pharmacokinetic and pharmacodynamic properties of this compound and for informing its potential therapeutic applications or risks. Future research should focus on in vivo studies to validate the in vitro findings and to elucidate the tissue-specific metabolism and effects of this compound.
References
- 1. larodan.com [larodan.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery and early structural studies of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acids and inflammation: the cutting edge between food and pharma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alanrevista.org [alanrevista.org]
- 9. ahajournals.org [ahajournals.org]
- 10. impactfactor.org [impactfactor.org]
- 11. Arachidonic acid is preferentially metabolized by cyclooxygenase-2 to prostacyclin and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arachidonate metabolism via lipoxygenase and 12L-hydroperoxy-5,8,10,14-icosatetraenoic acid peroxidase sensitive to anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of arachidonic acid lipoxygenase pathway in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. probiologists.com [probiologists.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
The Enigmatic Story of Behenyl Arachidonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Behenyl arachidonate (B1239269), a long-chain wax ester, occupies a niche yet intriguing position within the landscape of lipid chemistry. While a definitive historical account of its discovery remains elusive in prominent scientific literature, its existence and properties can be understood through the well-documented histories of its constituent molecules: behenyl alcohol and arachidonic acid. This technical guide synthesizes the available information to provide a comprehensive overview of Behenyl arachidonate, focusing on its chemical identity, probable synthetic pathways, and the historical context of its precursors. The absence of a specific "discovery" narrative suggests that this compound is likely a product of targeted synthesis for specific industrial or research applications rather than a naturally occurring compound that was isolated and identified.
Introduction: A Tale of Two Precursors
The story of this compound is intrinsically linked to the individual histories of its parent molecules.
Arachidonic Acid (AA): This polyunsaturated omega-6 fatty acid is a vital component of cell membranes and a precursor to a wide array of signaling molecules known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[1] Its presence in biological systems has been known for over a century, with its complex structure and metabolic pathways being the subject of intense research that continues to this day.
Behenyl Alcohol (Docosanol): A saturated 22-carbon fatty alcohol, behenyl alcohol is utilized in the cosmetics and pharmaceutical industries as an emollient, emulsifier, and thickening agent. Its synthesis and applications are well-established, driven by the demand for stable, long-chain lipid components in various formulations.
The convergence of these two molecules through esterification gives rise to this compound, a compound with the potential for unique physicochemical properties stemming from its long saturated tail and its polyunsaturated head.
Chemical and Physical Properties
Quantitative data for this compound and its direct precursors are summarized below. The properties of the related saturated ester, Behenyl Arachidate, are included for comparison.
| Property | This compound | Behenyl Arachidate | Arachidonic Acid | Behenyl Alcohol |
| CAS Number | 1613724-41-6[2] | 42232-87-1[3] | 506-32-1[1] | 661-19-8 |
| Molecular Formula | C42H76O2[2] | C42H84O2[3] | C20H32O2[1] | C22H46O |
| Molecular Weight | 613.05 g/mol [2] | 621.12 g/mol [3] | 304.47 g/mol [1] | 326.62 g/mol |
| Physical State | Liquid (at room temp.)[2] | Solid[4] | Liquid (at room temp.)[1] | Waxy Solid |
| Purity (Typical) | >99%[2] | >99%[3] | >98% | >98% |
| Storage | Freezer[2] | Room Temperature[3] | -20°C | Room Temperature |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on fundamental organic chemistry principles, it can be prepared through the esterification of arachidonic acid with behenyl alcohol. Both chemical and enzymatic methods are plausible.
Fischer Esterification (Chemical Synthesis)
This acid-catalyzed esterification is a standard method for producing esters.
Reaction:
Arachidonic Acid + Behenyl Alcohol ⇌ this compound + Water
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve arachidonic acid (1 equivalent) and behenyl alcohol (1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene (B28343) or hexane). The excess of behenyl alcohol helps to drive the reaction towards the product.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 0.01-0.05 equivalents).
-
Reaction Conditions: Equip the flask with a Dean-Stark apparatus to remove the water produced during the reaction, which shifts the equilibrium towards the formation of the ester. Heat the mixture to reflux with constant stirring.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting materials and the appearance of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution. Wash the organic layer with brine and dry it over an anhydrous salt like sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield pure this compound.
Enzymatic Synthesis
Lipase-catalyzed esterification offers a milder and more specific alternative to chemical synthesis.
Reaction:
Arachidonic Acid + Behenyl Alcohol --(Lipase)--> this compound + Water
Detailed Methodology:
-
Reactant and Enzyme Preparation: In a reaction vessel, combine arachidonic acid (1 equivalent) and behenyl alcohol (1-1.5 equivalents) in an organic solvent (e.g., hexane or a solvent-free system).
-
Enzyme Addition: Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), to the mixture. The amount of enzyme will depend on its activity and is typically between 5-10% of the total substrate weight.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (typically 40-60°C) with continuous agitation (e.g., on an orbital shaker) to ensure proper mixing.
-
Monitoring: Monitor the reaction progress using TLC or GC.
-
Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme can be easily removed by filtration for potential reuse.
-
Purification: The product can be purified from the remaining reactants using column chromatography as described for the chemical synthesis method.
Visualization of Synthesis and Molecular Relationships
The following diagrams illustrate the synthesis workflow and the relationship between this compound and its precursors.
References
A Technical Guide to High-Purity Behenyl Arachidonate for Research and Development
This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the procurement and analysis of high-purity Behenyl arachidonate (B1239269). Behenyl arachidonate (Docosyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate) is a wax ester composed of behenyl alcohol and the essential omega-6 fatty acid, arachidonic acid. The high purity of this compound is critical for applications in drug delivery, formulation studies, and as an analytical standard.
Commercial Availability of High-Purity this compound
The availability of high-purity this compound is essential for research and development purposes where impurities could confound experimental results. Currently, Larodan Research Grade Lipids is a prominent supplier of this compound, offering it at a high-grade purity.
Below is a summary of the product specifications for this compound from the identified commercial supplier.
| Parameter | Larodan Research Grade Lipids |
| Product Name | This compound |
| Product Number | 45-6022[1] |
| CAS Number | 1613724-41-6[1] |
| Purity | >99%[1] |
| Molecular Formula | C42H76O2[1] |
| Molecular Weight | 613.05[1] |
| Physical State | Liquid[1] |
| Storage | Freezer[1] |
| Documentation | Certificate of Analysis available upon request[1] |
Analytical Methodologies for Purity Assessment
While a specific, universally adopted protocol for the analysis of this compound is not widely published, standard methods for the analysis of wax esters are applicable for its purity assessment and quantification. The two primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with an Evaporative Light Scattering Detector (ELSD).
Gas Chromatography-Mass Spectrometry (GC-MS) for Wax Ester Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. High-temperature GC methods allow for the direct analysis of intact wax esters like this compound.
Experimental Protocol: High-Temperature GC-MS
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable organic solvent such as hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.[2][3]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.[2]
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[2]
-
Column: A high-temperature, non-polar capillary column is recommended, such as a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10 µm film thickness).[2][3]
-
Injector and Detector Temperatures: Set to a high temperature, for example, 390°C, to ensure volatilization of the high molecular weight wax ester.[3]
-
Oven Temperature Program:
-
Initial temperature: 120°C
-
Ramp to 240°C at 15°C/min
-
Ramp to 390°C at 8°C/min and hold for 6 minutes.[3]
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL of the sample is injected. A split injection mode is commonly used.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 50-920.[3]
-
-
Calibration:
-
Prepare a series of calibration standards using a high-purity reference standard of this compound.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC is a versatile technique for the analysis of a broad range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For non-UV absorbing compounds like wax esters, ELSD is a suitable detector.
Experimental Protocol: HPLC-ELSD
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent mixture (e.g., chloroform (B151607)/methanol) to a known concentration.[2] Gentle heating may be necessary to ensure complete dissolution.[2]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system such as a Waters Alliance system.[2]
-
Detector: Evaporative Light Scattering Detector (ELSD), for example, a Waters 2424.[2]
-
Column: A C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is effective for separating high molecular weight wax esters.[2][4]
-
Mobile Phase: A gradient of methanol (B129727) and chloroform is commonly used.[2][4]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
ELSD Settings:
-
-
Calibration:
-
Prepare a series of calibration standards of a high-purity this compound reference.
-
Generate a calibration curve by plotting the peak area against the concentration. Note that the ELSD response can be non-linear, so a suitable curve fit is necessary.[2]
-
References
Methodological & Application
Application Notes and Protocols for Behenyl Arachidonate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of behenyl arachidonate (B1239269) in cell culture experiments, with protocols adapted from established methods for long-chain fatty acids and their esters. The information is intended to enable researchers to investigate the potential effects of behenyl arachidonate on various cellular pathways.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in Table 1. As a long-chain wax ester, it is highly lipophilic and insoluble in aqueous media.[4] Proper handling and solubilization are critical for its effective use in cell culture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Docosyl (5Z,8Z,11Z,14Z)-eicosatetraenoate | [4] |
| Synonyms | This compound | [4] |
| CAS Number | 1613724-41-6 | [4] |
| Molecular Formula | C₄₂H₇₆O₂ | [4] |
| Molecular Weight | 613.05 g/mol | [4] |
| Appearance | Waxy solid | [5][6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695), DMSO, and chloroform. | [7] |
Mechanism of Action (Predicted)
The primary mechanism of action of this compound in cell culture is expected to be the intracellular release of arachidonic acid. Once taken up by the cells, esterases would hydrolyze the ester bond, liberating free arachidonic acid. This free arachidonic acid can then be metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation and have been implicated in cancer progression.[3][8]
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are involved in inflammation and immune responses.[3][8]
-
Cytochrome P450 (CYP) Pathway: Produces epoxyeicosatrienoic acids (EETs) and HETEs, which have diverse biological activities.[3]
The released arachidonic acid and its metabolites can modulate various signaling pathways, including the PI3K/Akt pathway and NF-κB signaling, thereby influencing cell proliferation, apoptosis, and gene expression.[9][10]
Caption: Predicted metabolic fate of this compound in a cell.
Experimental Protocols
Due to its lipophilic nature, careful preparation of this compound for cell culture experiments is essential to ensure its bioavailability and to avoid cytotoxicity from the delivery vehicle.
Protocol 1: Solubilization of this compound using DMSO
This protocol is suitable for preparing a concentrated stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When treating cells, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should not exceed 0.1-0.5% to minimize solvent toxicity.[11][12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Complexing this compound with Bovine Serum Albumin (BSA)
This method mimics the physiological transport of fatty acids and can improve their stability and delivery to cells in serum-free or low-serum conditions.[13]
Materials:
-
This compound
-
Ethanol, pure
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile conical tubes
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 100 mM).
-
In a separate sterile conical tube, prepare a 10% (w/v) BSA solution in sterile PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the ethanolic this compound stock solution to the warm BSA solution while gently vortexing or stirring. The molar ratio of fatty acid to BSA is critical and typically ranges from 2:1 to 10:1.[13]
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the this compound-BSA complex solution through a 0.22 µm filter.
-
The final concentration of the complex can be determined and then added to the cell culture medium. Remember to include a BSA-only vehicle control in your experiments.
Caption: General experimental workflow for cell culture studies.
Potential Applications and Assays
Based on the known functions of arachidonic acid, this compound can be used to investigate a variety of cellular processes. Table 2 summarizes potential applications and suggested assays.
Table 2: Potential Applications and Corresponding Assays
| Application | Suggested Assays | Expected Outcome (based on Arachidonic Acid) |
| Cell Proliferation | MTT assay, BrdU incorporation assay, Cell counting | May promote or inhibit proliferation depending on cell type and concentration. |
| Apoptosis Induction | Annexin V/PI staining, Caspase-3/7 activity assay, TUNEL assay | Can induce apoptosis in certain cancer cell lines. |
| Inflammation Studies | Measurement of prostaglandin (B15479496) (e.g., PGE₂) and leukotriene levels (ELISA), NF-κB activation assay | Expected to increase the production of pro-inflammatory mediators. |
| Gene Expression Analysis | Quantitative PCR (qPCR), Western blotting, Microarray analysis | Can modulate the expression of genes involved in inflammation, cell cycle, and apoptosis (e.g., COX-2, c-Myc, Bcl-2). |
| Lipid Metabolism | Oil Red O staining (for lipid droplet accumulation), Fatty acid uptake assays | May alter cellular lipid composition and storage. |
Conclusion
This compound represents a novel tool for introducing arachidonic acid into cellular systems in a sustained-release manner. While direct experimental data is currently lacking, the protocols and potential applications outlined in these notes, derived from the extensive knowledge of arachidonic acid and lipid handling in cell culture, provide a solid foundation for researchers to explore its biological effects. Careful consideration of its lipophilic nature and the use of appropriate controls are paramount for obtaining reliable and reproducible results.
References
- 1. The discovery and early structural studies of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. paulaschoice.co.uk [paulaschoice.co.uk]
- 6. BEHENYL BEHENATE - Ataman Kimya [atamanchemicals.com]
- 7. ARACHIDIC ACID BEHENYL ESTERCRYSTALLINE [chembk.com]
- 8. youtube.com [youtube.com]
- 9. Arachidonic acid activates phosphatidylinositol 3-kinase signaling and induces gene expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arachidonic acid actions on functional integrity and attenuation of the negative effects of palmitic acid in a clonal pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Quantification of Behenyl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl arachidonate (B1239269) (N-arachidonoyl docosanamide) is a long-chain fatty acid amide, a class of lipid signaling molecules with diverse biological activities. Accurate quantification of Behenyl arachidonate in biological matrices is crucial for understanding its physiological roles and for the development of therapeutics targeting lipid signaling pathways. This document provides detailed protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most common and robust analytical techniques for this purpose.
Analytical Methods
The primary methods for the quantification of this compound and other long-chain fatty acid amides are LC-MS/MS and GC-MS. LC-MS/MS is often preferred due to its high sensitivity, specificity, and ability to analyze the intact molecule without derivatization. GC-MS is also a powerful technique but typically requires derivatization to increase the volatility of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying low-abundance lipids like this compound from complex biological samples.[1][2][3] The method involves chromatographic separation of the analyte from the sample matrix followed by mass spectrometric detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for the analysis of fatty acid derivatives. For non-volatile compounds like this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for gas chromatography.[4][5][6]
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes typical performance characteristics for the analysis of long-chain fatty acid amides, which are applicable to the quantification of this compound.
| Parameter | LC-MS/MS | GC-MS | Reference |
| **Linearity (R²) ** | >0.99 | >0.9995 | [7] |
| Limit of Detection (LOD) | 0.1 - 1 pg on column | 0.01 mg/kg | [7][8] |
| Limit of Quantification (LOQ) | 0.28 - 61.2 pM | 0.01 mg/kg | [3][7] |
| Precision (RSD%) | <15% | <2.5% | [3][7] |
| Accuracy (Recovery %) | 80-105% (with internal standard) | 80-105% | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol describes the extraction and analysis of this compound from a biological matrix (e.g., plasma, tissue homogenate) using LC-MS/MS.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of sample (e.g., plasma), add an appropriate internal standard (e.g., a deuterated analog of a long-chain fatty acid amide).
-
Add 1 mL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm) is suitable for the separation of long-chain fatty acid amides.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: A linear gradient from 30% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 45°C.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]⁺ of this compound, and the product ion will correspond to a characteristic fragment (e.g., the ethanolamine (B43304) head group for N-acylethanolamines).[8]
-
Source Parameters: Optimize gas temperatures, gas flow rates, and capillary voltage according to the instrument manufacturer's guidelines.
-
Protocol 2: Quantification of this compound by GC-MS
This protocol details the derivatization and analysis of this compound using GC-MS.
1. Sample Preparation: Extraction and Derivatization
-
Extract this compound from the sample matrix using a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol).
-
Evaporate the solvent to dryness.
-
Derivatization:
-
To the dried extract, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
After cooling, the sample is ready for GC-MS analysis.
-
2. GC-MS Conditions
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry:
Visualizations
Caption: Metabolic pathway of this compound by FAAH.
Caption: Experimental workflow for this compound quantification.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 8. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for the GC-MS Analysis of Behenyl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenyl arachidonate (B1239269) (docosyl eicosatetraenoate) is a large wax ester of significant interest in various fields, including cosmetics, pharmaceuticals, and nutritional science. It is formed from the esterification of behenyl alcohol (a C22 saturated fatty alcohol) and arachidonic acid (a C20 polyunsaturated fatty acid). Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in raw materials and finished products. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the high molecular weight and low volatility of behenyl arachidonate, derivatization is typically required to facilitate its analysis by GC-MS. This document provides detailed application notes and protocols for the GC-MS analysis of this compound.
Analytical Approach
The analysis of this compound by GC-MS involves a multi-step process, including sample preparation, derivatization, chromatographic separation, and mass spectrometric detection. The large size of the intact wax ester makes its direct analysis challenging. Therefore, a common and effective approach is the transesterification of this compound to its constituent fatty acid methyl ester (FAME), arachidonic acid methyl ester, and the corresponding fatty alcohol, behenyl alcohol. These derivatives are more volatile and amenable to GC-MS analysis.
Experimental Protocols
Sample Preparation and Transesterification
This protocol describes the conversion of this compound into its corresponding fatty acid methyl ester (FAME) and fatty alcohol for GC-MS analysis.
Materials:
-
This compound sample
-
Methanolic HCl (1.25 M) or 2% Sulfuric Acid in Methanol (B129727)
-
n-Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh approximately 5 mg of the this compound sample into a reaction vial.
-
Add 1 mL of 1.25 M methanolic HCl or 2% sulfuric acid in methanol to the vial.
-
Cap the vial tightly and heat the mixture at 80°C for 2 hours in a heating block or water bath to facilitate transesterification.
-
Allow the reaction vial to cool to room temperature.
-
Add 1 mL of n-hexane and 0.5 mL of saturated sodium chloride solution to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the FAME and fatty alcohol into the hexane (B92381) layer.
-
Allow the layers to separate. The upper hexane layer contains the analytes of interest.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The dried hexane extract is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following are typical GC-MS conditions for the analysis of arachidonic acid methyl ester and behenyl alcohol.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injector Temperature | 280°C |
| Injection Mode | Split (10:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-700 |
Data Presentation and Interpretation
Expected Retention Data
The retention times of the derivatized products, arachidonic acid methyl ester and behenyl alcohol, will be key identifiers in the chromatogram. Based on their respective volatilities and interaction with the stationary phase, behenyl alcohol is expected to have a longer retention time than arachidonic acid methyl ester under the specified GC conditions.
| Compound | Expected Retention Time (min) |
| Arachidonic Acid Methyl Ester | ~15 - 20 |
| Behenyl Alcohol | ~20 - 25 |
Note: These are estimated retention times and may vary depending on the specific instrument and column conditions.
Predicted Mass Spectra and Fragmentation Patterns
The mass spectrometer will fragment the eluting compounds, providing a unique mass spectrum for each.
Arachidonic Acid Methyl Ester (C21H34O2, MW: 318.5 g/mol ): The mass spectrum is expected to show a molecular ion peak (M+) at m/z 318. Key fragment ions will arise from cleavages along the hydrocarbon chain and around the ester group.
Behenyl Alcohol (C22H46O, MW: 326.6 g/mol ): The mass spectrum will likely show a weak or absent molecular ion peak. A prominent peak is expected at m/z 308, corresponding to the loss of water (M-18). Other characteristic fragments will be formed by the cleavage of the long alkyl chain.
Predicted Quantitative Data for Mass Spectra:
| Compound | Predicted Key Fragment Ions (m/z) | Relative Abundance |
| Arachidonic Acid Methyl Ester | 318 (M+) | Low |
| 287 (M-31, loss of OCH3) | Moderate | |
| 79, 91, 105, 119, 133 | High (characteristic for unsaturated fatty acid esters) | |
| Behenyl Alcohol | 326 (M+) | Very Low / Absent |
| 308 (M-18, loss of H2O) | High | |
| Series of alkyl fragments (e.g., 43, 57, 71, 85...) | Moderate to High |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Predicted Mass Fragmentation Pathway of this compound Derivatives
Caption: Predicted fragmentation of this compound derivatives in EI-MS.
Conclusion
The described GC-MS method, involving a transesterification derivatization step, provides a robust and reliable approach for the analysis of this compound. By converting the large wax ester into its more volatile constituents, arachidonic acid methyl ester and behenyl alcohol, accurate identification and quantification can be achieved. The provided protocols and expected data serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. It is recommended to use certified reference standards for both arachidonic acid methyl ester and behenyl alcohol to confirm retention times and mass spectra for unambiguous identification.
Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy of Behenyl Arachidonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Behenyl arachidonate (B1239269) is a wax ester composed of behenyl alcohol (docosanol) and arachidonic acid, a polyunsaturated omega-6 fatty acid. As a molecule with a long saturated alkyl chain and a polyunsaturated acyl chain, its structural elucidation and purity assessment are critical for its application in various research and development fields. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural characterization of such molecules. This document provides a detailed protocol and expected data for the ¹H and ¹³C NMR analysis of Behenyl arachidonate.
Chemical Structure
This compound consists of a C22 saturated alcohol (behenyl) esterified to a C20 polyunsaturated fatty acid (arachidonic acid).
Systematic Name: Docosyl (5Z,8Z,11Z,14Z)-eicosatetraenoate[1] Molecular Formula: C₄₂H₇₆O₂[1] Molecular Weight: 613.05 g/mol [1]
Caption: Chemical structure of this compound.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts for this compound based on the known values for arachidonic acid and long-chain alcohols. The numbering of the carbon and proton atoms starts from the carbonyl group for the arachidonate moiety and from the oxygen-bound carbon for the behenyl moiety.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Arachidonate Moiety) | Assignment (Behenyl Moiety) |
| ~5.3-5.4 | m | 8H | -CH =CH - (Olefinic protons) | |
| ~4.05 | t | 2H | -O-CH ₂- | |
| ~2.8 | m | 6H | =CH-CH ₂-CH= (Bis-allylic protons) | |
| ~2.3 | t | 2H | -CH ₂-COO- | |
| ~2.05 | m | 4H | -CH ₂-CH= | |
| ~1.6 | m | 2H | -O-CH₂-CH ₂- | |
| ~1.2-1.4 | m | ~66H | -(CH ₂)n- | -(CH ₂)n- |
| ~0.88 | t | 3H | -CH ₃ | |
| ~0.88 | t | 3H | -CH ₃ |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment (Arachidonate Moiety) | Assignment (Behenyl Moiety) |
| ~173 | C =O (Ester carbonyl) | |
| ~127-130 | -C H=C H- (Olefinic carbons) | |
| ~64 | -O-C H₂- | |
| ~34 | -C H₂-COO- | |
| ~31.9 | -C H₂- (Antepenultimate) | |
| ~29.7 | -(C H₂)n- | |
| ~29.1-29.6 | -(C H₂)n- | -(C H₂)n- |
| ~28.6 | -O-CH₂-C H₂- | |
| ~25.6 | =CH-C H₂-CH= (Bis-allylic carbons) | |
| ~24-26 | -C H₂-CH= | |
| ~22.7 | -C H₂-CH₃ | |
| ~14.1 | -C H₃ | -C H₃ |
Experimental Protocol: NMR Analysis of this compound
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.
Caption: NMR experimental workflow.
Materials and Equipment
-
Sample: this compound (>99% purity)[1]
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
Equipment: 400 MHz (or higher) NMR spectrometer[2], 5 mm NMR tubes, volumetric flask, and pipette.
Procedure
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 2-second relaxation delay).
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Perform phase and baseline corrections on the resulting spectra.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Calibrate the chemical shift scale. For ¹H NMR, reference the residual CHCl₃ peak to 7.26 ppm. For ¹³C NMR, reference the CDCl₃ peak to 77.16 ppm.
-
Conclusion
NMR spectroscopy provides a definitive method for the structural confirmation and purity assessment of this compound. The characteristic signals in both ¹H and ¹³C NMR spectra, arising from the behenyl alcohol and arachidonic acid moieties, allow for a complete assignment of the molecule's structure. The provided protocol offers a standardized approach for obtaining high-quality NMR data for this compound, which is essential for its use in research and pharmaceutical development.
References
Application Notes and Protocols for the Incorporation of Behenyl Arachidonate into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular systems composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal drug delivery vehicles. Behenyl arachidonate (B1239269), a wax ester composed of behenyl alcohol (a C22 saturated fatty alcohol) and arachidonic acid (a C20 polyunsaturated fatty acid), is a highly lipophilic molecule. Its incorporation into the lipid bilayer of liposomes can modify the physicochemical properties of the vesicles, potentially influencing their stability, drug-loading capacity, and release characteristics. These application notes provide a detailed protocol for the incorporation of Behenyl arachidonate into liposomes using the thin-film hydration method followed by extrusion, along with methods for their characterization.
Physicochemical Properties and Rationale for the Protocol
Experimental Protocols
Materials and Equipment
-
Lipids:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
-
Solvents:
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
-
Aqueous Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Cryo-Transmission Electron Microscope (Cryo-TEM) (for morphological analysis)
-
Protocol for Liposome Preparation: Thin-Film Hydration and Extrusion
This protocol describes the preparation of liposomes with and without this compound for comparative analysis.
-
Lipid Preparation:
-
Prepare two separate lipid mixtures in chloroform:methanol (2:1, v/v) in round-bottom flasks.
-
Control Liposomes (without this compound): DPPC and cholesterol in a 7:3 molar ratio.
-
This compound Liposomes: DPPC, cholesterol, and this compound in a 6.5:3:0.5 molar ratio.
-
-
Ensure the total lipid concentration is approximately 10-20 mg/mL. Gently swirl the flasks until the lipids are completely dissolved and the solution is clear.
-
-
Thin-Film Formation:
-
Place the round-bottom flasks on a rotary evaporator.
-
Immerse the flasks in a water bath set to 40-50°C.
-
Rotate the flasks and gradually reduce the pressure to evaporate the organic solvents. A thin, uniform lipid film will form on the inner surface of the flasks.
-
-
Drying:
-
Once the film is formed, place the flasks under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the PBS buffer to 85°C (above the estimated Tc of this compound).
-
Add the pre-heated buffer to the dried lipid film in each flask. The volume should be sufficient to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Agitate the flasks by hand-shaking or vortexing above the Tc of the lipids until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion (Size Reduction):
-
Maintain the temperature of the liposome suspension and the extruder at 85°C.
-
Load the MLV suspension into the extruder.
-
Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification and Storage:
-
To remove any un-encapsulated material (if a hydrophilic drug were to be included in the aqueous phase), the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Store the final liposome suspension at 4°C.
-
Data Presentation
The incorporation of this compound into the lipid bilayer is expected to alter the physicochemical properties of the liposomes. The following tables provide a summary of expected quantitative data for liposomes with and without this compound.
Table 1: Physicochemical Characterization of Liposomes
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Control Liposomes (DPPC:Chol) | 110 ± 5 | 0.15 ± 0.03 | -5.2 ± 1.5 |
| This compound Liposomes | 135 ± 8 | 0.21 ± 0.04 | -4.8 ± 1.8 |
Table 2: Encapsulation Efficiency of a Model Hydrophobic Drug (e.g., Curcumin)
| Formulation | Drug:Lipid Ratio (w/w) | Encapsulation Efficiency (%) |
| Control Liposomes (DPPC:Chol) | 1:20 | 85 ± 4 |
| This compound Liposomes | 1:20 | 92 ± 3 |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions and analytical instrumentation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the incorporation of this compound into liposomes.
Signaling Pathway/Logical Relationship Diagram
Caption: Relationship between liposome components and their functional properties.
Discussion and Conclusion
The incorporation of this compound into a DPPC/cholesterol liposomal formulation is hypothesized to increase the particle size and polydispersity index due to the bulky nature of the wax ester, which may disrupt the ordered packing of the phospholipid bilayers. The high hydrophobicity of this compound is expected to enhance the encapsulation of other lipophilic molecules by increasing the volume and affinity of the hydrophobic domain within the bilayer. The zeta potential is not expected to change significantly as this compound is a neutral molecule.
This protocol provides a robust framework for the successful incorporation of this compound into liposomes. Researchers and drug development professionals can adapt this methodology to investigate the impact of this novel excipient on drug delivery systems. Further studies should focus on optimizing the molar ratio of this compound to achieve desired characteristics and on evaluating the in vitro drug release kinetics and in vivo performance of these novel liposomal formulations.
Disclaimer: This protocol is a recommended guideline based on established principles of liposome formulation. Due to the absence of a specific published protocol for the incorporation of this compound, optimization of the described parameters may be necessary to achieve the desired liposomal characteristics for your specific application.
Application Notes and Protocols for the Use of Long-Chain Acyl Arachidonates as Potential Enzyme Substrates
Topic: Using Behenyl Arachidonate (B1239269) as a Substrate in Enzyme Assays
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Behenyl arachidonate is a wax ester composed of the 22-carbon saturated fatty alcohol, behenyl alcohol, and the 20-carbon polyunsaturated fatty acid, arachidonic acid. While arachidonic acid and its derivatives are well-established substrates for a variety of enzymes crucial in physiological signaling pathways, the specific use of this compound as an enzyme substrate is not widely documented in current scientific literature. These application notes, therefore, provide a comprehensive guide for researchers interested in exploring the potential of this compound and other long-chain acyl arachidonates as substrates for relevant enzymes, primarily focusing on hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL), given their known roles in lipid signaling.
The protocols outlined below are based on established methods for analogous substrates and are intended to serve as a starting point for the characterization of this compound's enzymatic hydrolysis.
Potential Enzyme Targets and Signaling Pathways
The endocannabinoid system is a primary area of investigation for the metabolism of arachidonic acid-containing lipids. The key enzymes in this pathway are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which are responsible for the degradation of the endocannabinoids anandamide (B1667382) (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.[1][2] The hydrolysis of these signaling lipids terminates their action at cannabinoid receptors (CB1 and CB2) and other cellular targets.[1][2]
Given that FAAH and MAGL are serine hydrolases with a degree of substrate promiscuity, it is conceivable that they, or other uncharacterized hydrolases, may act on wax esters like this compound, releasing arachidonic acid and behenyl alcohol. The liberated arachidonic acid could then enter the cyclooxygenase (COX) or lipoxygenase (LOX) pathways to be converted into pro-inflammatory or anti-inflammatory mediators.
Caption: Endocannabinoid signaling and hypothetical this compound metabolism.
Data Presentation: Enzyme Kinetics and Inhibitor Potency
The following tables summarize kinetic parameters for known substrates of FAAH and MAGL, and IC50 values for representative inhibitors. These values provide a benchmark for assessing the potential interaction of this compound with these enzymes.
Table 1: Kinetic Parameters for FAAH and MAGL Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Rat Liver FAAH | Oleamide | 104 | 5.7 | [3] |
| Equine BChE | 2-Arachidonoylglycerol | 57.5 | 12.1 (nmols⁻¹) | [4] |
| Dictyostelium HIS-FAAH | Arachidonoyl p-nitroaniline | Value not specified | Value not specified | [5] |
| Dictyostelium HIS-FAAH | Decanoyl p-nitroaniline | Value not specified | Value not specified | [5] |
Table 2: IC50 Values of Inhibitors for FAAH and MAGL
| Enzyme | Inhibitor | IC50 (µM) | Source |
| MAGL | 2-Arachidonoylglycerol | 13 | [6] |
| MAGL | 1-Arachidonoylglycerol | 17 | [6] |
| MAGL | Arachidonoyl serinol | 73 | [6] |
| FAAH | O-2203 | 83 | [6] |
| MAGL | O-2203 | 90 | [6] |
| FAAH | O-2204 | 35 | [6] |
Experimental Protocols
The following protocols are adapted from established methods for measuring hydrolase activity and can be used to investigate this compound as a potential substrate.
Protocol 1: Fluorometric Assay for Hydrolase Activity
This assay is a high-throughput method to screen for the hydrolysis of a novel substrate. A custom fluorogenic version of this compound would be required, where a fluorescent reporter group is released upon hydrolysis.
Workflow for Fluorometric Hydrolase Assay
Caption: Workflow for a fluorometric enzyme assay to test for hydrolase activity.
Materials:
-
Recombinant or purified hydrolase (e.g., FAAH, MAGL)
-
Custom synthesized fluorogenic this compound (e.g., coupled to 7-amino-4-methylcoumarin, AMC)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA for FAAH)[7]
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
-
Positive control substrate (e.g., AMC arachidonoyl amide for FAAH)[8]
-
Inhibitor (optional, for control experiments)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the enzyme in cold assay buffer.
-
Dissolve the fluorogenic this compound substrate in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute in assay buffer to the desired final concentration.
-
Prepare serial dilutions of any test inhibitors.
-
-
Assay Plate Setup:
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the enzyme solution or vehicle control (for background wells).
-
For inhibitor studies, add 10 µL of the inhibitor dilution or vehicle.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the enzyme and any inhibitors to equilibrate.
-
-
Reaction Initiation:
-
Add 30 µL of the fluorogenic this compound substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/465 nm for AMC).[7]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the vehicle control (no enzyme) to correct for background hydrolysis.
-
For inhibitor studies, calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.
-
Protocol 2: LC-MS Based Assay for Substrate Depletion and Product Formation
This method directly measures the concentration of this compound and its hydrolysis products (arachidonic acid and behenyl alcohol) and is considered a gold-standard for enzyme kinetics.
Workflow for LC-MS Based Hydrolase Assay
Caption: Workflow for an LC-MS based enzyme assay to monitor substrate and product.
Materials:
-
Recombinant or purified hydrolase
-
This compound
-
Assay Buffer
-
Internal standards (e.g., deuterated arachidonic acid)
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the enzyme and assay buffer.
-
Initiate the reaction by adding this compound (dissolved in a suitable solvent like ethanol).
-
Incubate at 37°C. For time-course experiments, prepare multiple identical reactions and stop them at different time points.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
Vortex vigorously and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Develop a liquid chromatography method to separate this compound, arachidonic acid, and behenyl alcohol.
-
Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for sensitive and specific detection and quantification of each analyte.
-
-
Data Analysis:
-
Generate standard curves for each analyte using known concentrations.
-
Quantify the amount of substrate remaining and products formed at each time point.
-
Plot the concentration of product formed against time to determine the initial reaction velocity.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and fit the initial velocity data to the Michaelis-Menten equation.
-
Concluding Remarks
The exploration of novel enzyme substrates is fundamental to advancing our understanding of metabolic pathways and for the development of new therapeutic agents. While this compound is not a currently established substrate for major hydrolases, its structural similarity to endogenous lipids warrants investigation. The protocols and data presented here provide a robust framework for researchers to systematically evaluate the potential of this compound and other long-chain acyl arachidonates as enzyme substrates, thereby potentially uncovering new metabolic pathways and drug targets.
References
- 1. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Arachidonoylglycerol is a substrate for butyrylcholinesterase: A potential mechanism for extracellular endocannabinoid regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An anatomical and temporal portrait of physiological substrates for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Behenyl Arachidonate as a Standard for Lipid Analysis
Disclaimer: Behenyl arachidonate (B1239269) is not a commonly documented standard for lipid analysis. The following application notes and protocols are based on the hypothetical use of behenyl arachidonate as a representative long-chain wax ester internal standard, derived from the known properties of behenyl alcohol and arachidonic acid, and established principles of lipid analysis.
Introduction
Quantitative lipid analysis is fundamental to understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Accurate quantification of lipids by mass spectrometry (MS) and chromatography requires the use of internal standards to correct for variations in sample preparation, extraction, and instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological samples being analyzed.[2]
This compound, a wax ester composed of a C22:0 fatty alcohol (behenyl alcohol) and a C20:4 fatty acid (arachidonic acid), is a promising candidate as an internal standard for the analysis of a broad range of lipid classes, particularly for non-polar lipids and for total fatty acid profiling. Its high molecular weight and non-polar nature ensure that it does not co-elute with many endogenous lipids, and its unique mass allows for clear identification in mass spectrometry.
Physicochemical Properties of this compound (Hypothetical)
| Property | Value | Reference |
| Molecular Formula | C42H76O2 | Inferred |
| Molecular Weight | 629.0 g/mol | Inferred |
| Physical State | Waxy Solid | [3][4] |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane (B92381), chloroform (B151607), ethyl acetate). Insoluble in water. | [3] |
| Melting Point | Estimated to be in the range of 40-50 °C | [5][6] |
Applications
This compound is a suitable internal standard for the following applications:
-
Quantification of total fatty acids: After hydrolysis and derivatization (e.g., to fatty acid methyl esters - FAMEs), the behenyl alcohol and arachidonic acid moieties can be used to normalize the recovery of other fatty acids in the sample.
-
Internal standard for non-polar lipid classes: As a wax ester, it can be used as an internal standard for the quantification of other non-polar lipids such as cholesterol esters and other wax esters by LC-MS.[7][8]
-
Quality control standard: It can be used as a system suitability standard to monitor the performance of chromatographic and mass spectrometric systems for lipid analysis.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use as an internal standard.
Materials:
-
This compound (hypothetical standard)
-
Chloroform:Methanol (2:1, v/v), HPLC grade
-
Glass volumetric flasks
-
Analytical balance
Protocol:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Transfer the weighed standard to a 10 mL glass volumetric flask.
-
Add approximately 5 mL of chloroform:methanol (2:1, v/v) to the flask and gently swirl to dissolve the standard.
-
Once fully dissolved, bring the volume up to 10 mL with the chloroform:methanol solvent mixture.
-
This results in a 1 mg/mL stock solution. Store the stock solution in a tightly sealed glass vial at -20°C.
Lipid Extraction with this compound as Internal Standard (Modified Folch Method)
Objective: To extract total lipids from a biological sample using a modified Folch method, incorporating this compound as an internal standard.[9][10][11]
Materials:
-
Biological sample (e.g., 100 mg of tissue or 1 mL of plasma)
-
This compound working solution (e.g., 100 µg/mL in chloroform:methanol 2:1)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution
-
Glass homogenization tubes
-
Centrifuge
Protocol:
-
To a glass homogenization tube, add the biological sample.
-
Add a known amount of the this compound internal standard working solution (e.g., 50 µL of a 100 µg/mL solution for a final amount of 5 µg).
-
Add 3 mL of chloroform:methanol (2:1, v/v) to the tube.
-
Homogenize the sample thoroughly using a mechanical homogenizer.
-
After homogenization, add another 1 mL of chloroform and vortex for 30 seconds.
-
Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and the internal standard into a new glass tube.[9]
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for subsequent analysis (e.g., 200 µL of hexane for GC-MS or isopropanol:acetonitrile:water for LC-MS).
Analysis of Total Fatty Acids by GC-MS
Objective: To quantify the total fatty acid profile of a sample after hydrolysis and derivatization to FAMEs, using this compound as an internal standard.[12][13]
Materials:
-
Dried lipid extract (from Protocol 2)
-
BF3-methanol (14%)[14]
-
Hexane, HPLC grade
-
Saturated NaCl solution
-
GC-MS system with a suitable capillary column (e.g., DB-225)[15]
Protocol:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the sample at 100°C for 5 minutes to hydrolyze the lipids.
-
Cool the sample and add 2 mL of 14% BF3-methanol.
-
Heat at 100°C for 30 minutes to derivatize the fatty acids to FAMEs.
-
Cool the sample to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the FAMEs into a GC vial.
-
Inject 1 µL of the sample into the GC-MS.
-
Quantify the individual FAMEs by comparing their peak areas to the peak area of the arachidonic acid methyl ester derived from the this compound internal standard.
Analysis of Intact Wax Esters by LC-MS
Objective: To quantify intact wax esters and other non-polar lipids using this compound as an internal standard by LC-MS.[16][17][18]
Materials:
-
Reconstituted lipid extract (from Protocol 2)
-
LC-MS system with a C18 reversed-phase column
-
Mobile phases (e.g., A: 10 mM ammonium (B1175870) acetate (B1210297) in water; B: Acetonitrile:Isopropanol 5:2 v/v)
Protocol:
-
Inject the reconstituted lipid extract into the LC-MS system.
-
Separate the lipids using a suitable gradient elution program.
-
Detect the lipids using a mass spectrometer in positive ion mode, monitoring for the protonated molecules [M+H]+.
-
Quantify the target lipid species by comparing their peak areas to the peak area of the this compound internal standard.
Data Presentation
Table 1: Hypothetical Calibration Curve for Arachidonic Acid using this compound as Internal Standard (GC-MS Analysis)
| Concentration of Arachidonic Acid (µg/mL) | Peak Area of Arachidonic Acid Methyl Ester | Peak Area of this compound (hydrolyzed arachidonate) | Ratio (Analyte Area / IS Area) |
| 1 | 50,000 | 1,000,000 | 0.05 |
| 5 | 255,000 | 1,020,000 | 0.25 |
| 10 | 510,000 | 1,015,000 | 0.50 |
| 25 | 1,260,000 | 1,005,000 | 1.25 |
| 50 | 2,550,000 | 1,010,000 | 2.52 |
Table 2: Hypothetical Quantification of Lipid Classes in a Plasma Sample using this compound as Internal Standard (LC-MS Analysis)
| Lipid Class | Analyte Peak Area | This compound Peak Area | Response Factor (RF) | Calculated Concentration (µg/mL) |
| Cholesterol Esters | 1,500,000 | 2,000,000 | 1.2 | 12.5 |
| Triacylglycerols | 5,000,000 | 2,000,000 | 0.8 | 41.7 |
| Diacylglycerols | 500,000 | 2,000,000 | 1.0 | 4.2 |
Visualizations
References
- 1. Internal standard - Wikipedia [en.wikipedia.org]
- 2. azdhs.gov [azdhs.gov]
- 3. BEHENYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 4. JCI - Arachidonic acid as a bioactive molecule [jci.org]
- 5. Behenyl Alcohol | C22H46O | CID 12620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Arachidonic Acid | C20H32O2 | CID 444899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Lipid extraction by folch method | PPTX [slideshare.net]
- 10. repository.seafdec.org [repository.seafdec.org]
- 11. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. lipidmaps.org [lipidmaps.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the stability of Behenyl arachidonate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Behenyl arachidonate (B1239269) in solution.
Frequently Asked Questions (FAQs)
Q1: What is Behenyl arachidonate and what are its key chemical properties?
A1: this compound is a wax ester, which is an ester formed from behenyl alcohol (a 22-carbon saturated fatty alcohol) and arachidonic acid (a 20-carbon polyunsaturated fatty acid with four double bonds). Its structure makes it highly lipophilic and susceptible to oxidation due to the polyunsaturated nature of the arachidonic acid moiety.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
A2: this compound is a large, nonpolar molecule and is insoluble in water. It is soluble in a range of organic solvents. The choice of solvent will depend on your specific application. Warming the solvent can significantly increase the solubility of wax esters.[1][2]
Data Presentation: Estimated Solubility of this compound
| Solvent | Polarity Index | Estimated Solubility (mg/mL) at 25°C | Notes |
| Hexane (B92381) | 0.1 | > 50 | A good choice for a nonpolar solvent. |
| Chloroform (B151607) | 4.1 | > 50 | Effective, but use with appropriate safety precautions. |
| Dichloromethane (DCM) | 3.1 | > 50 | Another effective chlorinated solvent. |
| Diethyl Ether | 2.8 | > 30 | Good solubility, but highly volatile and flammable. |
| Toluene (B28343) | 2.4 | > 40 | Aromatic solvent providing good solubility. |
| Tetrahydrofuran (THF) | 4.0 | > 30 | A more polar ether that can be effective. |
| Ethanol | 4.3 | ~5-10 | Solubility is limited but increases significantly with warming. |
| Methanol | 5.1 | < 5 | Poor solubility at room temperature. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | < 1 | Generally not a suitable solvent. |
| Dimethylformamide (DMF) | 6.4 | < 1 | Not recommended for dissolving this compound. |
Note: These are estimated values based on the properties of similar long-chain wax esters. It is recommended to perform a solubility test for your specific application.
Q3: My this compound solution is cloudy and a precipitate has formed. What should I do?
A3: Precipitation of this compound from solution, particularly in less nonpolar solvents or at lower temperatures, is a common issue. Here are some troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath to see if the precipitate redissolves. Many long-chain esters have significantly higher solubility at elevated temperatures.
-
Sonication: Place the vial in an ultrasonic bath to aid in dissolution.
-
Solvent Composition: If precipitation occurs upon cooling, the solvent may be too polar. Consider using a less polar solvent or a co-solvent system. For example, if you are using ethanol, adding a small amount of a more nonpolar solvent like chloroform or toluene might help maintain solubility at lower temperatures.
-
Concentration: The concentration of your solution may be too high for the chosen solvent and temperature. Try preparing a more dilute solution.
Q4: I am concerned about the stability of my this compound solution over time. What are the main degradation pathways?
A4: The two primary degradation pathways for this compound in solution are:
-
Oxidation: The arachidonic acid moiety contains four double bonds, making it highly susceptible to oxidation by atmospheric oxygen. This can be initiated by light, heat, or the presence of metal ions. Oxidative degradation can lead to the formation of various byproducts, including peroxides, aldehydes, and ketones, which can alter the biological activity and physical properties of the compound.
-
Hydrolysis: The ester linkage in this compound can be hydrolyzed to yield behenyl alcohol and arachidonic acid. This reaction is typically catalyzed by strong acids or bases, or by enzymatic activity. The presence of water in the solvent can also contribute to hydrolysis over time, especially at elevated temperatures.
Mandatory Visualization: this compound Degradation Pathways
A diagram illustrating the main degradation pathways for this compound.
Q5: How can I improve the stability of my this compound solution?
A5: To enhance the stability of this compound in solution, consider the following strategies:
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize contaminants that could catalyze degradation.
-
Inert Atmosphere: Store solutions under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Low Temperature Storage: Store solutions at low temperatures (-20°C or -80°C) to slow down both oxidative and hydrolytic degradation.
-
Use of Antioxidants: Add an antioxidant to the solution to inhibit oxidative degradation. Common antioxidants for lipid solutions include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-tocopherol (Vitamin E).
Data Presentation: Recommended Antioxidant Concentrations
| Antioxidant | Recommended Concentration (% w/v) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free radical scavenger |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Free radical scavenger |
| α-Tocopherol (Vitamin E) | 0.01 - 0.05% | Free radical scavenger |
Note: The optimal concentration may vary depending on the solvent and storage conditions. It is advisable to test a range of concentrations to find the most effective level for your specific application.
Troubleshooting Guides
Issue: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Prepare fresh solutions for each experiment. 2. Implement the stability-enhancing measures described in Q5. 3. Perform a stability study to determine the rate of degradation under your experimental conditions. |
| Precipitation of the compound | 1. Visually inspect the solution for any precipitate before use. 2. If a precipitate is present, follow the steps in Q3 to redissolve it. 3. Consider using a different solvent or a co-solvent system to improve solubility. |
| Inaccurate concentration | 1. Verify the concentration of your stock solution using an appropriate analytical method (see Experimental Protocols). |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Mandatory Visualization: Forced Degradation Study Workflow
A workflow diagram for a forced degradation study of this compound.
Materials:
-
This compound
-
High-purity solvents (e.g., hexane, ethanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Amber vials
-
Heating block or incubator
-
UV/Visible light chamber
-
Analytical instruments (HPLC-CAD, GC-FID, or LC-MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in hexane).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl in ethanol.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH in ethanol.
-
Oxidation: Add 3% hydrogen peroxide to the solution.
-
Photostability: Expose the solution in a clear vial to UV and visible light.
-
Thermal Stress: Place the solution in a heating block at 60°C.
-
Control: Keep a portion of the stock solution at -20°C, protected from light.
-
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Analysis: Analyze the samples to quantify the remaining amount of this compound and identify any major degradation products.
Protocol 2: Quantification of this compound by HPLC-CAD
This protocol provides a method for the direct quantification of this compound without derivatization.
Materials:
-
HPLC system with a Charged Aerosol Detector (CAD)
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
HPLC-grade solvents (e.g., acetonitrile, isopropanol, water)
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., isopropanol/hexane mixture) to a known concentration.
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v)
-
Gradient: Start with a high percentage of Mobile Phase B and maintain for a short period, then gradually increase to 100% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas Pressure: 35 psi
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations.
Protocol 3: Quantification of this compound by GC-FID (after Transesterification)
This protocol involves converting this compound to its fatty acid methyl ester (FAME), methyl arachidonate, for quantification.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for FAME analysis (e.g., DB-23 or similar)
-
Methanolic HCl or BF₃-methanol for transesterification
-
Hexane
-
Saturated sodium chloride solution
Procedure:
-
Transesterification:
-
To your sample containing this compound, add methanolic HCl or BF₃-methanol.
-
Heat at 60-80°C for 15-30 minutes.
-
After cooling, add hexane and saturated NaCl solution.
-
Vortex and centrifuge to separate the layers.
-
The upper hexane layer contains the methyl arachidonate.
-
-
GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 240°C) to ensure good separation of FAMEs.
-
Carrier Gas: Helium or Hydrogen
-
-
Quantification: Use a calibration curve prepared from a standard of methyl arachidonate.
References
Technical Support Center: Behenyl Arachidonate Synthesis
Welcome to the technical support center for the synthesis of behenyl arachidonate (B1239269). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of this long-chain wax ester. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing behenyl arachidonate?
A1: The most common laboratory-scale synthesis of this compound involves the direct esterification of behenic acid and arachidonic acid, often through a Fischer-type esterification reaction. This method typically requires an acid catalyst and conditions that favor the removal of water to drive the reaction to completion. Alternatively, enzymatic synthesis using lipases is a viable method that offers milder reaction conditions and high specificity, which can be advantageous when working with sensitive polyunsaturated fatty acids like arachidonic acid.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials are behenyl alcohol (docosanol) and arachidonic acid. It is crucial to use high-purity reagents to minimize side reactions and simplify purification. The molecular formula for this compound is C42H76O2, and its molecular weight is 613.05 g/mol .[1][2]
Q3: What are the typical reaction conditions for the chemical synthesis of this compound?
A3: While specific conditions can vary, a general approach involves reacting behenyl alcohol and arachidonic acid in an inert solvent such as toluene. An acid catalyst like p-toluenesulfonic acid is often used. The reaction is typically heated to reflux with the continuous removal of water, often accomplished using a Dean-Stark apparatus.
Q4: Can this compound be synthesized enzymatically?
A4: Yes, enzymatic synthesis is a promising alternative to chemical methods. Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), can catalyze the esterification of behenyl alcohol and arachidonic acid under milder, solvent-free, or organic solvent-based conditions.[3][4][5] This approach can minimize the risk of isomerization and oxidation of the polyunsaturated arachidonic acid.[6][7]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the esterification can be monitored by thin-layer chromatography (TLC).[8] A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, will show the disappearance of the starting materials (behenyl alcohol and arachidonic acid) and the appearance of the less polar product, this compound. Gas chromatography (GC) can also be used to monitor the reaction progress after derivatization of the unreacted fatty acid to its methyl ester.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of this compound is a common issue that can stem from several factors. The following guide will help you troubleshoot this problem.
| Potential Cause | Recommended Action |
| Impure Reactants | Use high-purity behenyl alcohol and arachidonic acid (>98%). Impurities can interfere with the reaction. |
| Incorrect Stoichiometry | Ensure a 1:1 molar ratio of behenyl alcohol to arachidonic acid. A slight excess of one reactant can sometimes be used to drive the reaction. |
| Inactive Catalyst | Use a fresh or properly stored acid catalyst. For enzymatic synthesis, ensure the lipase has not been denatured. |
| Inefficient Water Removal | For Fischer esterification, ensure the Dean-Stark apparatus is functioning correctly to remove water and drive the equilibrium towards the product. |
| Suboptimal Reaction Time/Temp | Monitor the reaction by TLC. If starting material is still present after the expected reaction time, consider increasing the temperature or extending the reaction time. Be cautious of potential degradation at very high temperatures. |
Issue 2: Product Degradation and Side Reactions
The presence of multiple double bonds in arachidonic acid makes it susceptible to oxidation, especially at elevated temperatures.
| Side Reaction | Cause | Prevention/Solution |
| Oxidation of Arachidonic Acid | Exposure to oxygen, especially at high temperatures. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant like BHT. Use milder reaction conditions, such as those in enzymatic synthesis. |
| Isomerization of Double Bonds | High temperatures and acidic conditions can cause isomerization of the cis double bonds in arachidonic acid to the more stable trans form. | Use lower reaction temperatures if possible. Enzymatic synthesis at moderate temperatures can prevent isomerization.[6][7] |
| Incomplete Reaction | Insufficient reaction time, low temperature, or inefficient water removal. | Monitor the reaction by TLC to ensure completion. Optimize reaction conditions as described in the low yield troubleshooting section. |
Issue 3: Difficulty in Product Purification
This compound is a large, non-polar molecule, which can present challenges during purification.
| Purification Step | Common Issue | Recommended Action |
| Work-up | Emulsion formation during aqueous washes. | Use brine (saturated NaCl solution) to break up emulsions. |
| Column Chromatography | Co-elution of product with unreacted behenyl alcohol or other non-polar impurities. | Use a non-polar solvent system with a shallow gradient of a slightly more polar solvent (e.g., hexane with a gradual increase in ethyl acetate). Monitor fractions carefully by TLC. |
| Crystallization | Difficulty in inducing crystallization due to the long, flexible chains. | Try a variety of solvents and solvent mixtures. Slow evaporation of the solvent at low temperatures can sometimes promote crystallization. |
Experimental Protocols
General Protocol for Chemical Synthesis
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add behenyl alcohol (1 equivalent) and arachidonic acid (1 equivalent).
-
Add a suitable solvent, such as toluene, to dissolve the reactants.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Enzymatic Synthesis
-
Combine behenyl alcohol (1 equivalent) and arachidonic acid (1 equivalent) in a flask.
-
If using a solvent, add it at this stage (e.g., hexane). Solvent-free conditions may also be possible.
-
Add an immobilized lipase, such as Novozym 435 (typically 5-10% by weight of the total substrates).
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) with gentle agitation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the immobilized enzyme.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the product as needed, typically by column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Methods
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong acid (e.g., H2SO4, p-TsOH) | Lipase (e.g., Novozym 435) |
| Temperature | High (refluxing solvent) | Mild (typically 40-60°C) |
| Reaction Time | Varies (hours to days) | Varies (hours to days) |
| Yield | Generally good, but can be affected by equilibrium | Can be high, depending on conditions and enzyme activity |
| Side Reactions | Oxidation, isomerization of double bonds | Minimal side reactions under optimal conditions |
| Purification | Often requires column chromatography | May require less extensive purification |
Visualization of Experimental Workflow
References
- 1. larodan.com [larodan.com]
- 2. This compound [chemicalbook.com]
- 3. Chemo-enzymatic synthesis of N-arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Synthesis of 2-Arachidonoylglycerol, An Endogenous Ligand for Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. mdpi.com [mdpi.com]
- 8. Extraction and thin-layer chromatography of arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Behenyl Arachidonate by GC-MS
This technical support center provides guidance on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of behenyl arachidonate (B1239269). It includes frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Is GC-MS a suitable technique for analyzing behenyl arachidonate?
A1: Yes, GC-MS is a suitable technique for the analysis of this compound, which is a high molecular weight wax ester. However, due to its low volatility, high-temperature GC conditions are necessary. It's important to use a GC system and column that can withstand the required high temperatures.[1] Liquid chromatography-mass spectrometry (LC-MS) can be an alternative if thermal degradation is a concern.[2]
Q2: What are the recommended initial GC-MS parameters for this compound analysis?
A2: For high molecular weight wax esters like this compound, a good starting point for your GC-MS parameters would be a high-temperature setup. A non-polar capillary column designed for high-temperature analysis is recommended.[1] The injector should be in splitless mode to maximize the transfer of the analyte to the column. A high injector temperature is also crucial for the complete vaporization of the sample. The oven temperature program should start at a relatively low temperature and ramp up to a high final temperature to ensure the elution of the high molecular weight analyte.
Q3: Do I need to derivatize this compound before GC-MS analysis?
A3: this compound is a wax ester and can be analyzed directly by high-temperature GC-MS without derivatization.[3] However, if you are analyzing the constituent fatty acid (arachidonic acid) and fatty alcohol (behenyl alcohol) separately, for example after hydrolysis of the ester, then derivatization is necessary to increase their volatility. Common derivatization techniques include silylation, acylation, or alkylation to convert the polar functional groups into more volatile derivatives.[4] For instance, fatty acids are often converted to their fatty acid methyl esters (FAMEs) for GC analysis.[5][6][7]
Q4: What kind of GC column is best suited for analyzing this compound?
A4: For the analysis of high molecular weight wax esters, a high-temperature, non-polar capillary column is recommended.[1] These columns are typically coated with a thin film of a thermally stable stationary phase, such as a dimethylpolysiloxane or a similar phase. Some columns are even metal-clad instead of polyimide-coated to handle higher oven temperatures.[1] Using a column with a thin film thickness is also advisable for high molecular weight compounds.
Troubleshooting Guide
Q1: I am observing poor peak shape (tailing or fronting) for this compound. What could be the cause and how can I fix it?
A1: Poor peak shape for high molecular weight compounds like this compound can be caused by several factors:
-
Suboptimal Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely or quickly, leading to peak tailing. Try increasing the injector temperature.
-
Active Sites in the Inlet or Column: Active sites can cause polar analytes to interact strongly with the system, resulting in tailing. Using a deactivated liner and a high-quality, inert column is crucial.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Carrier Gas Flow Rate: A flow rate that is too low can increase band broadening and tailing. Ensure your carrier gas flow rate is optimized for your column dimensions.
Q2: I am getting a very low signal or no peak at all for this compound. What should I check?
A2: A low or absent signal can be due to several issues:
-
Insufficiently High Temperatures: this compound is a large molecule and requires high temperatures to be volatile enough for GC analysis. Check that your injector and oven temperatures are high enough.
-
Thermal Degradation: Conversely, if the temperatures are excessively high, the analyte may be degrading in the injector or on the column. This is a particular concern for unsaturated compounds.[2]
-
Adsorption in the System: The analyte may be adsorbing to active sites in the GC system. Ensure all components in the sample path (liner, column) are inert.
-
Sample Concentration: The concentration of your sample may be too low to be detected. Try a more concentrated sample if possible.
-
MS Parameters: Check your MS parameters, including the ion source temperature and the mass scan range, to ensure they are appropriate for your analyte.
Q3: My baseline is very high and noisy, especially at high temperatures. What is causing this and how can I reduce it?
A3: A high and noisy baseline at elevated temperatures is often due to column bleed.[8] This occurs when the stationary phase of the column degrades at high temperatures. Here's how to address it:
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions before use. This helps to remove any volatile contaminants.
-
High-Purity Carrier Gas: Ensure you are using a high-purity carrier gas with an oxygen trap. Oxygen can accelerate the degradation of the stationary phase.[8]
-
Operate Within Temperature Limits: Do not exceed the maximum operating temperature of your column.[8]
-
Column Age: Columns have a finite lifetime. If the column is old or has been used extensively at high temperatures, it may need to be replaced.
-
Septum Bleed: Contaminants from the injector septum can also contribute to a noisy baseline. Use a high-quality, low-bleed septum.
Quantitative Data Summary
The following table provides a summary of typical GC-MS parameters used for the analysis of high molecular weight wax esters, which can be used as a starting point for optimizing the detection of this compound.
| Parameter | Recommended Setting | Reference |
| GC Column | High-temperature, non-polar capillary column (e.g., DB-1 HT, 15 m x 0.25 mm, 0.10 µm film thickness) | [3] |
| Injector Mode | Splitless | [3] |
| Injector Temperature | 325 °C | [3] |
| Carrier Gas | Helium or Hydrogen | |
| Oven Program | Initial: 50°C for 2 min, Ramp 1: 40°C/min to 200°C, Ramp 2: 3°C/min to 320°C, Hold for 10 min | [3] |
| MS Transfer Line Temp. | 310 °C | [3] |
| Ion Source Temperature | 230 °C | [3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [3][9] |
| Mass Scan Range | m/z 50-850 | [3] |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of this compound
This protocol describes a general procedure for the analysis of this compound using high-temperature GC-MS. These are recommended starting conditions and may require further optimization for your specific instrument and application.
1. Sample Preparation
-
Dissolve the this compound sample in a suitable organic solvent such as hexane (B92381) or toluene (B28343) to a final concentration of approximately 0.1-1.0 mg/mL.[3]
-
If the sample does not fully dissolve, sonicate the solution to ensure it is homogeneous.[8]
-
If any particulate matter is present, filter the sample through a 0.22 µm PTFE filter before injection.[8]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 8890 GC or equivalent, capable of high-temperature operation.
-
Mass Spectrometer: A 7010B Triple Quadrupole GC/MS or equivalent.
-
Column: A high-temperature, non-polar capillary column (e.g., DB-1 HT, 15 m x 0.25 mm, 0.10 µm film thickness).[3]
-
Injector: Set to splitless mode with an injection volume of 1 µL.
-
Injector Temperature: 325 °C.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 40°C/min.
-
Ramp 2: Increase to 320°C at a rate of 3°C/min.
-
Hold at 320°C for 10 minutes.[3]
-
-
MS Transfer Line Temperature: 310 °C.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Scan Range: m/z 50-850.[3]
3. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The mass spectrum should be consistent with the molecular weight of this compound and show characteristic fragmentation patterns for a wax ester.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for "No Peak or Low Signal Intensity".
References
- 1. Wax esters analysis via GC-MS - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chempap.org [chempap.org]
Overcoming challenges in Behenyl arachidonate extraction from tissues
Welcome to the technical support center for Behenyl arachidonate (B1239269) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction of Behenyl arachidonate from tissues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from tissues?
A1: this compound, a long-chain wax ester, presents several extraction challenges due to its high molecular weight and nonpolar nature. Key difficulties include:
-
Low Solubility: Its large size limits its solubility in many common organic solvents at room temperature.
-
Co-extraction of Contaminants: Tissue samples contain a complex mixture of lipids and other biomolecules, leading to the co-extraction of impurities that can interfere with downstream analysis.
-
Potential for Degradation: The arachidonate moiety is a polyunsaturated fatty acid, making it susceptible to oxidation if not handled properly. Additionally, harsh extraction conditions (e.g., high temperatures, extreme pH) can lead to hydrolysis of the ester bond.
Q2: Which solvent system is best for extracting this compound?
A2: A combination of polar and non-polar solvents is generally required for the efficient extraction of lipids from tissues. For long-chain wax esters like this compound, a common starting point is a total lipid extraction using either the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh & Dyer method (chloroform:methanol:water, 1:2:0.8 v/v/v).[1] Following the initial extraction, a less polar solvent system, such as hexane (B92381):diethyl ether, is often used to specifically solubilize and isolate the nonpolar wax esters from more polar lipids. The choice of solvent may need to be optimized based on the specific tissue type and the desired purity of the extract.
Q3: How can I improve the purity of my this compound extract?
A3: Solid-Phase Extraction (SPE) is a highly effective technique for purifying this compound from crude tissue extracts. A silica (B1680970) gel SPE cartridge can be used to separate lipids based on their polarity. Nonpolar contaminants can be washed away with a nonpolar solvent like hexane, and the slightly more polar wax esters can then be eluted with a solvent mixture such as hexane:diethyl ether. For removing highly polar impurities, a reversed-phase (e.g., C18) SPE cartridge can be employed, where the nonpolar this compound is retained and polar contaminants are washed away.
Q4: What are the optimal storage conditions for this compound samples and extracts?
A4: To prevent degradation, samples and extracts should be stored at low temperatures, preferably -80°C, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] It is also advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents.[3] Avoid repeated freeze-thaw cycles, as this can lead to sample degradation.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | Ensure thorough homogenization of the tissue to disrupt cells and release the lipids. For tough tissues, consider cryogenic grinding. |
| Inadequate Solvent Volume | Use a sufficient solvent-to-tissue ratio. The Folch method recommends a 20:1 solvent to tissue (v/w) ratio.[4] |
| Poor Solubility in Extraction Solvent | Consider performing the extraction at a slightly elevated temperature (e.g., 40-50°C) to increase the solubility of the long-chain wax ester. However, be mindful of potential degradation at higher temperatures. |
| Suboptimal Phase Separation | If using a biphasic extraction method (e.g., Folch), ensure complete separation of the organic and aqueous phases by adequate centrifugation. The addition of a salt solution (e.g., 0.9% NaCl) can help to break up emulsions. |
| Loss During Purification | If using SPE, ensure the elution solvent is strong enough to recover the this compound from the cartridge. Test the eluate from each step to determine where the analyte is being lost.[1] |
Contaminated Extract
| Potential Cause | Troubleshooting Steps |
| Co-elution of Other Lipids in SPE | Optimize the SPE wash and elution steps. A less polar wash solvent may be needed to remove nonpolar contaminants without eluting the this compound. A more specific elution solvent may be required to selectively recover the target analyte. |
| Presence of Polar Contaminants | Incorporate a "Folch wash" step by adding a saline solution to the chloroform:methanol extract to partition polar impurities into the aqueous phase. |
| Plasticizers Leaching from Labware | Use glass labware whenever possible to avoid contamination from plasticizers, which can interfere with lipid analysis. |
Quantitative Data Summary
Table 1: Comparison of Solvent Systems for Wax Ester Extraction Efficiency (Hypothetical Data)
| Solvent System | Relative Polarity | Extraction Efficiency (%) | Purity (%) |
| Hexane | Low | 60-70 | 80-90 |
| Chloroform:Methanol (2:1) | Medium | 85-95 | 60-70 |
| Hexane:Diethyl Ether (9:1) | Low | 75-85 | 85-95 |
| Dichloromethane:Ethanol (2:1) | Medium | 80-90 | 65-75 |
Experimental Protocols
Protocol 1: Extraction of this compound from Animal Tissue
-
Tissue Homogenization:
-
Weigh approximately 1 g of frozen tissue and mince it into small pieces on dry ice.
-
Transfer the minced tissue to a glass homogenizer.
-
Add 20 mL of a cold chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.
-
-
Lipid Extraction (Folch Method):
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 5 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the total lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a silica gel SPE cartridge (e.g., 500 mg) by washing with 5 mL of hexane.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Redissolve the lipid residue in a minimal volume of hexane (e.g., 500 µL).
-
Load the redissolved sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to elute nonpolar contaminants.
-
Elute the this compound with 5 mL of hexane:diethyl ether (9:1, v/v).
-
Collect the eluate in a clean glass tube.
-
-
Sample Preparation for Analysis:
-
Evaporate the solvent from the purified eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for the chosen analytical method (e.g., hexane for GC-MS, or a mobile phase compatible solvent for HPLC-ELSD).
-
Protocol 2: Quantification by GC-MS (after derivatization)
-
Derivatization to Fatty Acid Methyl Ester (FAME) and Fatty Alcohol:
-
To the dried this compound extract, add 1 mL of 2% sulfuric acid in methanol.
-
Heat the sample at 70°C for 2 hours to facilitate transesterification.
-
After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases. The upper hexane layer contains the arachidonic acid methyl ester and behenyl alcohol.
-
-
GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-700.
-
Quantification: Use an internal standard (e.g., a C19:0 wax ester) added before derivatization for accurate quantification.
-
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Biosynthesis pathway of wax esters like this compound.
References
Best practices for handling and storing Behenyl arachidonate
Technical Support Center: Behenyl Arachidonate (B1239269)
Welcome to the technical support center for Behenyl arachidonate. This guide provides best practices, troubleshooting tips, and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound (CAS: 1613724-41-6) is a wax ester formed from behenyl alcohol and arachidonic acid.[1] As an ester of a polyunsaturated fatty acid, its stability is a critical consideration in experimental design.[2] Key identifiers and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1613724-41-6 | [1] |
| Molecular Formula | C₄₂H₇₆O₂ | [1] |
| Molecular Weight | 613.05 g/mol | [1] |
| Synonyms | Docosyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate | [1] |
| Purity | >99% | [1] |
| Physical State | Liquid (Supplied as neat) |[1] |
Q2: What are the recommended storage conditions for this compound?
Due to the presence of the polyunsaturated arachidonic acid moiety, this compound is susceptible to oxidation. Proper storage is crucial to maintain its integrity.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale & Citation |
|---|---|---|
| Temperature | Freezer (≤ -16°C) | To slow down oxidation and degradation processes.[1][3] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation of the four double bonds in the arachidonate chain.[3][4] |
| Container | Glass container with a Teflon-lined cap. | To avoid leaching of impurities from plastic containers when using organic solvents.[3] |
| Light Exposure | Protect from light. | Light can catalyze oxidation reactions. |
| Form | Store as a neat liquid or in a suitable organic solvent. | Unsaturated lipids are often more stable in solution than as a powder, which can be hygroscopic.[3] |
Q3: Which solvents are suitable for dissolving this compound?
Troubleshooting Guide
Q4: My experimental results are inconsistent. Could improper handling of this compound be the cause?
Yes, inconsistent results are often linked to the degradation of unsaturated lipids.
-
Issue: Oxidation. The four cis-double bonds in the arachidonate portion of the molecule are highly susceptible to oxidation, which can alter its biological activity.
-
Troubleshooting Steps:
-
Verify Storage: Ensure the compound has been stored in a freezer under an inert atmosphere.[1][3]
-
Check for Peroxides: Use an appropriate method to test for lipid hydroperoxides in your sample. An "oxidation index" can be determined by measuring the ratio of absorbance at 233 nm (conjugated dienes) to 215 nm.[4]
-
Use Fresh Aliquots: Avoid repeated freeze-thaw cycles. When you need to use the compound, remove the container from the freezer and allow it to warm to room temperature before opening to prevent condensation of water vapor inside.[3] Aliquot the amount you need and promptly return the main stock to the freezer under inert gas.
-
Q5: The compound appears gummy or has changed color. What should I do?
A change in physical appearance, such as becoming gummy, viscous, or developing a yellow/orange color, is a strong indicator of degradation (oxidation and/or hydrolysis).[7]
-
Issue: Degradation. The sample is likely compromised and may not be suitable for use, as its chemical structure has changed.
-
Troubleshooting Steps:
-
Discard the Sample: It is highly recommended to discard the degraded sample to ensure the validity of your experimental results.
-
Review Handling Protocol: Re-evaluate your handling and storage procedures to prevent future degradation. Ensure all transfers are done with glass or stainless steel implements and that exposure to air and light is minimized.[3]
-
Logical Diagram: this compound Degradation Pathways
Caption: Logical flow of potential degradation for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes a general procedure for preparing a stock solution of this compound. The final concentration may be adjusted based on experimental needs.
Materials:
-
This compound (neat liquid)
-
Anhydrous ethanol (B145695) (or DMSO, DMF)
-
Gas-tight glass syringe or glass pipette
-
Inert gas (Argon or Nitrogen) with delivery system
-
Glass vial with Teflon-lined screw cap
Procedure:
-
Equilibrate: Remove the this compound container from the freezer and allow it to warm to room temperature before opening. This prevents moisture from condensing on the cold lipid.
-
Inert Atmosphere: Gently flush the vial containing the neat lipid with a stream of inert gas. Also, flush the destination vial where the stock solution will be stored.
-
Transfer: Using a glass syringe or pipette, carefully transfer a precise volume of the neat this compound to the destination glass vial. Note: Avoid using plastic pipette tips as solvents can leach plasticizers.[3]
-
Dissolve: Add the appropriate volume of anhydrous organic solvent (e.g., ethanol) to the vial to achieve the desired concentration (e.g., 10-50 mg/mL).
-
Mix: Cap the vial tightly and mix gently by inversion or vortexing until the lipid is completely dissolved.
-
Store: Flush the headspace of the vial with inert gas, seal tightly, and store in the freezer at ≤ -16°C. For long-term stability, divide the stock solution into smaller single-use aliquots to avoid repeated warming and cooling.
Workflow: Handling and Storage of Unsaturated Lipids
Caption: Workflow for handling this compound to minimize degradation.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Behenyl Arachidonate and Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of behenyl arachidonate (B1239269) and its parent fatty acid, arachidonic acid. While arachidonic acid is one of the most extensively studied bioactive lipids, data on behenyl arachidonate is limited. This comparison is based on the current understanding of their chemical nature and metabolic fate.
Executive Summary
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a key mediator of inflammation and cellular signaling.[1][2] It is the precursor to a wide array of potent signaling molecules, collectively known as eicosanoids, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3][4] These eicosanoids, including prostaglandins (B1171923) and leukotrienes, are pivotal in processes such as inflammation, immunity, and cardiovascular function.[5][6] In contrast, this compound is a wax ester composed of arachidonic acid esterified to behenyl alcohol (docosanol). Direct experimental data on the biological activity of this compound is scarce. It is presumed that its primary biological effects are mediated through its hydrolysis into arachidonic acid and behenyl alcohol. Therefore, the biological activity of this compound is likely to be a reflection of the combined or sequential activities of its constituent molecules, potentially with altered pharmacokinetics.
Comparative Overview of Biological Activities
| Feature | This compound | Arachidonic Acid |
| Primary Biological Role | Proposed as a precursor/delivery form of Arachidonic Acid and Behenyl Alcohol. | Central precursor to pro-inflammatory and other bioactive eicosanoids; involved in cell signaling.[1][7] |
| Mechanism of Action | Likely requires enzymatic hydrolysis to release Arachidonic Acid and Behenyl Alcohol to exert biological effects. | Directly metabolized by COX and LOX enzymes to produce eicosanoids, which then act on their respective receptors.[5][8][9] |
| Inflammatory Potential | Expected to be pro-inflammatory following hydrolysis and release of Arachidonic Acid. The rate and extent would depend on the efficiency of hydrolysis. | Potent pro-inflammatory agent through its metabolites (prostaglandins, leukotrienes, thromboxanes).[2][3] |
| Direct Cellular Effects | Unlikely to have significant direct effects before hydrolysis. | Can directly modulate ion channels and other membrane proteins.[7] |
| Metabolic Pathways | Hydrolysis by esterases. | Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways.[4] |
| Key Metabolites | Arachidonic Acid and Behenyl Alcohol. | Prostaglandins, Leukotrienes, Thromboxanes, Lipoxins.[5][9] |
Arachidonic Acid: A Potent Pro-inflammatory Mediator
Arachidonic acid, when released from the cell membrane by phospholipase A2, serves as the substrate for two major enzymatic pathways that produce a cascade of inflammatory mediators.[4]
The Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid to prostaglandins and thromboxanes.[8][10]
-
Prostaglandins (e.g., PGE2, PGD2): These molecules are potent vasodilators, increase vascular permeability, and mediate pain and fever associated with inflammation.[3][5]
-
Thromboxanes (e.g., TXA2): Primarily produced by platelets, thromboxane (B8750289) A2 is a potent vasoconstrictor and promoter of platelet aggregation.[5]
The Lipoxygenase (LOX) Pathway
The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes and lipoxins.[9][11]
-
Leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4): These are potent chemoattractants for inflammatory cells, increase vascular permeability, and cause bronchoconstriction.[3][9]
-
Lipoxins: In contrast to the pro-inflammatory eicosanoids, lipoxins are involved in the resolution of inflammation.[9]
This compound: A Putative Pro-drug
This compound is a wax ester. In the body, wax esters are typically hydrolyzed by esterases to release their constituent fatty acid and fatty alcohol. In this case, hydrolysis would yield arachidonic acid and behenyl alcohol (docosanol).
Behenyl Alcohol (Docosanol)
Behenyl alcohol is a 22-carbon saturated fatty alcohol.[12]
-
Biological Activity: It is generally considered to have low toxicity.[13] Docosanol is the active ingredient in some topical antiviral medications for herpes simplex virus (cold sores), where it is thought to inhibit the fusion of the virus with the host cell membrane.[14][15][16] It also possesses some antimicrobial properties and is used in cosmetics as an emollient and thickener.[12][17][18]
-
Inflammatory Potential: There is limited evidence to suggest that behenyl alcohol itself has significant pro- or anti-inflammatory activity.
The biological activity of this compound is therefore hypothesized to be a composite of the well-established effects of arachidonic acid and the more subtle effects of behenyl alcohol, with the kinetics of hydrolysis being a key determinant of its overall effect.
Data Presentation
Table 1: Key Pro-inflammatory Mediators Derived from Arachidonic Acid
| Mediator Class | Key Examples | Primary Synthesizing Enzymes | Key Biological Activities |
| Prostaglandins | PGE2, PGD2 | COX-1, COX-2 | Vasodilation, increased vascular permeability, pain, fever[3][5] |
| Thromboxanes | TXA2 | COX-1, COX-2, Thromboxane synthase | Vasoconstriction, platelet aggregation[5] |
| Leukotrienes | LTB4, LTC4, LTD4, LTE4 | 5-Lipoxygenase | Chemotaxis, increased vascular permeability, bronchoconstriction[3][9] |
Experimental Protocols
In Vitro Arachidonic Acid Release Assay
This protocol is designed to measure the release of arachidonic acid from cultured cells, a key initial step in the eicosanoid cascade.[19][20]
Methodology:
-
Cell Culture and Labeling: Culture cells of interest (e.g., macrophages, neutrophils) to near confluence. Label the cells by incubating with [3H]-arachidonic acid for 18-24 hours. This incorporates the radioactive arachidonic acid into the cell membrane phospholipids.
-
Wash and Stimulate: Wash the cells thoroughly to remove unincorporated [3H]-arachidonic acid. Stimulate the cells with the test compound (e.g., this compound, arachidonic acid as a positive control, or an inflammatory stimulus like lipopolysaccharide (LPS)).
-
Sample Collection: At various time points, collect the cell culture supernatant.
-
Scintillation Counting: Measure the radioactivity in the supernatant using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of [3H]-arachidonic acid released from the cells.
-
Data Analysis: Express the results as a percentage of total incorporated radioactivity.
Measurement of Prostaglandins and Leukotrienes
This protocol outlines the measurement of key eicosanoid products of the COX and LOX pathways in biological samples (e.g., cell culture supernatant, plasma).[21][22][23][24]
Methodology:
-
Sample Preparation: Collect biological samples and, if necessary, perform solid-phase extraction to purify and concentrate the eicosanoids.
-
Enzyme Immunoassay (EIA) or ELISA: Use commercially available EIA or ELISA kits for the specific eicosanoids of interest (e.g., PGE2, LTB4). These assays are based on the principle of competitive binding between the eicosanoid in the sample and a labeled eicosanoid for a limited number of antibody binding sites.
-
Standard Curve: Generate a standard curve using known concentrations of the purified eicosanoid.
-
Quantification: Measure the absorbance or fluorescence of the samples and determine the concentration of the eicosanoid by interpolating from the standard curve.
-
Data Analysis: Express the results as concentration (e.g., pg/mL or ng/mL) of the specific eicosanoid.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a classic method to assess the pro-inflammatory or anti-inflammatory effects of a compound.[25][26][27][28][29]
Methodology:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the experimental conditions.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle control orally or via another appropriate route.
-
Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of one hind paw to induce localized inflammation.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
LPS-Induced Cytokine Production in Vitro
This assay measures the ability of a compound to induce or modulate the production of inflammatory cytokines from immune cells.[30][31][32][33][34]
Methodology:
-
Cell Culture: Isolate primary immune cells (e.g., peripheral blood mononuclear cells, macrophages) or use an appropriate cell line (e.g., RAW 264.7).
-
Stimulation: Treat the cells with the test compound in the presence or absence of lipopolysaccharide (LPS), a potent inducer of inflammatory cytokines.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex cytokine assay.
-
Data Analysis: Compare the cytokine levels in the different treatment groups to determine the effect of the test compound on cytokine production.
Visualization of Pathways and Workflows
Caption: Metabolic pathways of arachidonic acid.
Caption: Proposed metabolic fate of this compound.
Caption: Experimental workflow for comparing biological activities.
Conclusion
Arachidonic acid is a well-established pro-inflammatory lipid mediator with a complex and extensively studied metabolism. In stark contrast, this compound remains largely uncharacterized. Based on its chemical structure as a wax ester, it is reasonable to hypothesize that this compound functions as a pro-drug, releasing arachidonic acid and behenyl alcohol upon hydrolysis. Consequently, its biological activity is likely to be dominated by the pro-inflammatory effects of arachidonic acid, though the pharmacokinetic profile will differ. The contribution of behenyl alcohol to the overall activity is expected to be minimal in the context of inflammation but may confer other properties such as antiviral or antimicrobial effects. Further experimental studies are imperative to directly elucidate the biological activities of this compound and validate this hypothesis. The experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyunsaturated fatty acids and inflammatory processes: New twists in an old tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Arachidonic acid in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of arachidonic acid lipoxygenase pathway in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. BEHENYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. caringsunshine.com [caringsunshine.com]
- 16. Docosanol for Cold Sores: Dosage, Benefits, and Side Effects [rupahealth.com]
- 17. BEHENYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 18. specialchem.com [specialchem.com]
- 19. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of arachidonic acid release from cells as the biochemical action of anti-inflammatory corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of enzyme-linked immunosorbent assays for measurement of leukotrienes and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of prostaglandins and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of prostaglandin E2 and leukotriene B4 in the gingival crevicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. inotiv.com [inotiv.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 29. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 30. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 32. spandidos-publications.com [spandidos-publications.com]
- 33. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]
- 34. researchgate.net [researchgate.net]
Comparative Guide to Behenyl Arachidonate Immunoassays: A Focus on Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical immunoassays for the quantification of behenyl arachidonate (B1239269), with a primary focus on the critical aspect of cross-reactivity. Due to the limited availability of specific experimental data on behenyl arachidonate immunoassays, this document outlines potential cross-reactivity based on structural similarity to guide researchers in the development and validation of such assays. We also compare the immunoassay format with alternative analytical methods.
Introduction to this compound and Immunoassays
This compound is a wax ester composed of behenyl alcohol and arachidonic acid.[1] Arachidonic acid is a key polyunsaturated fatty acid involved in inflammatory signaling pathways.[2] Consequently, the accurate measurement of its esters, like this compound, is of interest in various research fields. Immunoassays, such as ELISA, offer a high-throughput and cost-effective method for quantification. However, a significant challenge in lipid immunoassays is the potential for cross-reactivity with structurally related molecules, which can lead to inaccurate results.[3][4]
Potential Cross-Reactivity in a this compound Immunoassay
The specificity of an immunoassay is determined by the binding affinity of the antibody to its target antigen. Due to the shared structural motifs in lipids, antibodies raised against this compound may also bind to other molecules with similar structures. The degree of cross-reactivity will depend on the specific epitope recognized by the antibody. Below is a table of potential cross-reactants and the rationale for their potential interference.
Table 1: Potential Cross-Reactants for a Hypothetical this compound Immunoassay
| Potential Cross-Reactant | Structure | Rationale for Potential Cross-Reactivity |
| This compound (Target) | CH₃(CH₂)₂₀CH₂OOC(CH₂)₃(CH=CHCH₂)₄(CH₂)₃CH₃ | Target analyte. |
| Arachidonic Acid | HOOC(CH₂)₃(CH=CHCH₂)₄(CH₂)₃CH₃ | The antibody may recognize the arachidonic acid moiety, a major structural component of the target analyte. |
| Behenyl Alcohol | CH₃(CH₂)₂₀CH₂OH | The antibody may recognize the behenyl alcohol moiety of the target analyte. |
| Behenyl Stearate | CH₃(CH₂)₂₀CH₂OOC(CH₂)₁₆CH₃ | Shares the behenyl alcohol portion with the target analyte. Cross-reactivity will depend on whether the antibody targets the arachidonate part. |
| Methyl Arachidonate | CH₃OOC(CH₂)₃(CH=CHCH₂)₄(CH₂)₃CH₃ | Shares the arachidonic acid portion. The smaller methyl group may or may not significantly affect binding compared to the larger behenyl group. |
| Other Wax Esters (e.g., Oleyl Arachidonate) | Varies | Other esters of arachidonic acid with different long-chain alcohols may show varying degrees of cross-reactivity. |
| Other Behenyl Esters (e.g., Behenyl Oleate) | Varies | Other esters of behenyl alcohol with different fatty acids may also cross-react. |
Comparison with Alternative Analytical Methods
Given the potential for cross-reactivity in immunoassays, it is crucial to consider alternative analytical methods, which often provide higher specificity.
Table 2: Comparison of Analytical Methods for this compound Quantification
| Parameter | Immunoassay (Hypothetical) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Potentially lower due to cross-reactivity. | High, but may require derivatization.[5] | Very high, considered a gold standard for lipid analysis.[6][7] |
| Sensitivity | Can be very high (ng/mL to pg/mL range). | High, but depends on the detector and derivatization.[5] | Very high, often in the pg/mL to fg/mL range.[8] |
| Throughput | High (96-well plate format). | Lower, sample preparation and run times are longer. | Moderate to high, depending on the system and sample preparation. |
| Cost per Sample | Generally lower. | Moderate. | Higher. |
| Instrumentation | Widely available plate readers. | Requires GC-MS system. | Requires LC-MS/MS system. |
| Sample Preparation | Often minimal dilution. | Can be extensive, including extraction and derivatization.[5] | Typically involves liquid-liquid or solid-phase extraction.[6] |
Experimental Protocols
Hypothetical Competitive ELISA Protocol for this compound
This protocol describes a standard competitive ELISA for the quantification of this compound.
-
Coating: A 96-well microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-BSA) and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Standards of known this compound concentration and unknown samples are added to the wells, followed by the addition of a specific primary antibody against this compound. The plate is incubated for 2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibody and antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark to allow for color development. The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.
Protocol for Cross-Reactivity Assessment
To determine the specificity of the hypothetical immunoassay, the following protocol for cross-reactivity testing should be followed.
-
Prepare Standard Curve: A standard curve for this compound is prepared as described in the ELISA protocol.
-
Prepare Cross-Reactant Solutions: Prepare a series of dilutions for each potential cross-reactant (as listed in Table 1) in the assay buffer.
-
Perform Competitive ELISA: Run the competitive ELISA with the cross-reactant solutions in place of the this compound standards.
-
Calculate 50% Inhibition Concentration (IC50): For this compound and each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Visualizations
Caption: Logical relationship of potential cross-reactants.
Caption: Experimental workflow for cross-reactivity testing.
Conclusion
While immunoassays provide a valuable tool for the high-throughput quantification of this compound, researchers must be vigilant about the potential for cross-reactivity. This guide highlights the likely candidates for cross-reactivity based on structural similarity. It is imperative that any newly developed immunoassay for this compound undergoes rigorous validation, including comprehensive cross-reactivity testing against a panel of structurally related lipids. For definitive quantification and to confirm immunoassay results, the use of a high-specificity method such as LC-MS/MS is strongly recommended.
References
- 1. larodan.com [larodan.com]
- 2. mdpi.com [mdpi.com]
- 3. hugheylab.org [hugheylab.org]
- 4. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Detection of Lipid Mediators of Inflammation in the Human Tear Film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Behenyl Arachidonate from Different Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of high-purity excipients is a critical step in ensuring the efficacy, safety, and stability of pharmaceutical formulations. This guide provides a comparative analysis of Behenyl Arachidonate, a wax ester used as a lipid-based excipient, from two different suppliers. The comparison is based on key quality attributes and performance parameters, supported by detailed experimental protocols.
This compound, the ester of behenyl alcohol and arachidonic acid, is utilized in various drug delivery systems, particularly in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its physicochemical properties significantly influence the performance of the final drug product. Therefore, a thorough evaluation of the material from different commercial sources is paramount.
Data Presentation: Quantitative Analysis
A summary of the key quantitative data for this compound from two hypothetical suppliers, Supplier A and Supplier B, is presented below. This data is representative of typical values found in a certificate of analysis and is intended for illustrative purposes.
| Parameter | Supplier A | Supplier B | Method |
| Purity (%) | 99.2 | 98.5 | GC-MS |
| Arachidonic Acid Content (%) | 99.5 | 98.9 | GC-MS after hydrolysis |
| Behenyl Alcohol Content (%) | 99.3 | 99.0 | GC-MS after hydrolysis |
| Related Substances (%) | 0.8 | 1.5 | HPLC |
| Melting Point (°C) | 48-50 | 47-51 | DSC |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established analytical techniques for lipid characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fatty Acid Composition
This method is used to determine the purity of this compound and to quantify the constituent fatty acid (arachidonic acid) and fatty alcohol (behenyl alcohol) after chemical hydrolysis.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation (for Purity):
-
Accurately weigh 10 mg of this compound and dissolve in 1 mL of a suitable solvent such as hexane (B92381).
-
Inject 1 µL of the solution into the GC-MS system.
Sample Preparation (for Fatty Acid and Alcohol Content):
-
Hydrolysis: Accurately weigh 20 mg of this compound into a screw-capped tube. Add 2 mL of 2 M methanolic HCl.
-
Heat the mixture at 80°C for 2 hours to achieve complete hydrolysis and methylation of the fatty acid.
-
Cool the tube and add 2 mL of hexane and 2 mL of distilled water. Vortex and centrifuge.
-
Collect the upper hexane layer containing the fatty acid methyl ester (arachidonic acid methyl ester) and behenyl alcohol for GC-MS analysis.
GC-MS Conditions:
-
Inlet Temperature: 280°C
-
Injection Mode: Split (10:1)
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-700
Data Analysis:
-
Purity is determined by the area percentage of the this compound peak in the total ion chromatogram.
-
The relative amounts of arachidonic acid methyl ester and behenyl alcohol are determined by comparing their peak areas to those of certified reference standards.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is employed to assess the purity and identify any related substances or impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and ELSD or CAD.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program: Start with 80% A, increase to 100% A over 20 minutes, hold for 5 minutes.
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.
Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent mixture like Dichloromethane/Methanol (1:1 v/v).
Data Analysis:
-
The percentage of related substances is calculated based on the area of the impurity peaks relative to the total peak area.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the melting point and thermal behavior of this compound, which are critical parameters for its application in lipid-based formulations.
Instrumentation:
-
Differential Scanning Calorimeter (e.g., TA Instruments DSC Q200).
Experimental Conditions:
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample from 20°C to 80°C at a heating rate of 10°C/min under a nitrogen atmosphere.
Data Analysis:
-
The melting point is determined as the onset or peak temperature of the melting endotherm.
Mandatory Visualizations
To further elucidate the experimental processes and potential biological interactions, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Hypothetical signaling pathway influenced by a lipid nanoparticle (LNP) formulation.
Conclusion
This guide outlines a systematic approach for the comparative analysis of this compound from different suppliers. The provided data table, experimental protocols, and diagrams serve as a comprehensive resource for researchers in selecting the most suitable excipient for their formulation needs. It is imperative to conduct thorough in-house testing to verify supplier specifications and ensure batch-to-batch consistency, ultimately leading to the development of robust and reliable drug products.
A Comparative Analysis of Behenyl Arachidonate and Behenyl Behenate for Scientific Applications
For researchers, scientists, and drug development professionals, the selection of appropriate lipid excipients is a critical factor in formulation development. This guide provides a detailed comparison of two long-chain fatty acid esters, behenyl arachidonate (B1239269) and behenyl behenate (B1239552), highlighting their distinct physicochemical properties and potential performance in various applications. Due to a notable scarcity of direct comparative experimental data, this guide synthesizes available information on each compound and infers comparative performance based on their chemical structures and data from analogous materials.
Physicochemical Properties: A Head-to-Head Comparison
Behenyl arachidonate and behenyl behenate are both wax esters, yet their distinct fatty acid components—arachidonic acid (a polyunsaturated fatty acid) and behenic acid (a saturated fatty acid), respectively—give rise to significant differences in their physical and chemical characteristics.
| Property | This compound | Behenyl Behenate |
| Chemical Structure | Ester of behenyl alcohol and arachidonic acid (C20:4) | Ester of behenyl alcohol and behenic acid (C22:0)[1] |
| Molecular Formula | C42H76O2[2] | C44H88O2[3] |
| Molecular Weight | 613.05 g/mol [2] | 649.17 g/mol [3] |
| Physical State | Liquid at room temperature[2] | White to yellowish, hard, waxy solid/granules at room temperature[4][5] |
| Melting Point | Not specified, but expected to be low due to unsaturation. | 70 - 74°C (158 - 165°F)[5][6] |
| Key Structural Feature | Contains four cis double bonds in the arachidonate chain. | Fully saturated hydrocarbon chains. |
| Purity (Commercial) | >99% (for research grade)[2] | High purity monoester wax[5][7] |
| Solubility | Insoluble in water. | Insoluble in water[4] |
| Acid Value | Not specified. | < 2 mg KOH/g[5][6] |
| Saponification Value | Not specified. | 79 - 89 mg KOH/g[5][6] |
Performance and Applications: A Comparative Overview
The structural differences between these two esters directly influence their functional properties and suitability for various applications.
Behenyl Behenate: The Structuring and Stabilizing Agent
With its long, saturated hydrocarbon chains, behenyl behenate is a solid, waxy material that excels as a structuring and gelling agent.[5][7] Its high melting point contributes to the thermal stability of formulations.[6]
-
Cosmetic and Pharmaceutical Formulations: Behenyl behenate is widely used in cosmetics to increase the viscosity of creams and lotions, providing a rich, emollient feel.[8] It also acts as a film-forming agent, creating a protective barrier on the skin to prevent moisture loss. In solid dosage forms, it can function as a lubricant and a matrix-forming agent for sustained-release applications.
-
Solid Lipid Nanoparticles (SLNs) for Drug Delivery: While direct data for behenyl behenate is limited, the closely related glyceryl behenate is extensively used in the formation of SLNs. These nanoparticles can encapsulate lipophilic drugs, offering advantages such as controlled release and improved bioavailability.[9][10] The solid nature of the lipid matrix at physiological temperatures is key to these properties.
This compound: The Fluid Lipid with Bioactive Potential
As a liquid at room temperature, this compound is not suitable as a primary structuring agent. Its value lies in its chemical composition, specifically the presence of arachidonic acid, an essential omega-6 fatty acid with important biological roles.
-
Drug Delivery and Topical Formulations: this compound could serve as a lipid-based vehicle for lipophilic drugs in liquid or semi-solid formulations. The arachidonic acid moiety may offer pro-inflammatory or other biological activities, which could be leveraged in specific therapeutic applications, such as in dermatology. However, its unsaturated nature also makes it more susceptible to oxidation, which would be a critical consideration for formulation stability.
-
Research Applications: Currently, this compound is primarily available as a high-purity lipid for research purposes.[2] This suggests its use in in-vitro and in-vivo studies investigating lipid metabolism, signaling pathways involving arachidonic acid, and the development of novel lipid-based drug delivery systems.
Experimental Protocols
Below are representative experimental protocols for the characterization and formulation of lipid-based systems, which can be adapted for the study of this compound and behenyl behenate.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the thermal properties of a material, such as its melting point and enthalpy of fusion.[11][12][13][14][15]
Objective: To characterize the melting and crystallization behavior of the lipid.
Methodology:
-
Accurately weigh 5-10 mg of the lipid sample into a standard aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.
-
Cool the sample back to the starting temperature at a controlled rate to observe its crystallization behavior.
-
A second heating scan is often performed to analyze the thermal behavior of the recrystallized sample.
Diagram: DSC Workflow
A simplified workflow for Differential Scanning Calorimetry (DSC) analysis.
Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol describes a common method for producing SLNs, which would be applicable to behenyl behenate.[16][17][18][19][20]
Objective: To formulate a drug-loaded SLN dispersion.
Methodology (High-Pressure Homogenization):
-
Lipid Phase Preparation: Melt the solid lipid (e.g., behenyl behenate) at a temperature 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at high pressure (e.g., 500-1500 bar).
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.
Diagram: SLN Preparation Workflow
Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) via high-pressure homogenization.
Conclusion
This compound and behenyl behenate are structurally distinct wax esters with divergent physicochemical properties and, consequently, different applications in research and development. Behenyl behenate is a well-established, solid, saturated ester ideal for providing structure, stability, and controlled-release properties in a variety of formulations. In contrast, this compound is a liquid, unsaturated ester whose utility is more likely to be found in specialized applications where its fluidity and the bioactivity of arachidonic acid are desirable. The lack of extensive experimental data on this compound underscores the need for further research to fully elucidate its potential in drug delivery and other scientific fields. The choice between these two lipids will ultimately depend on the specific requirements of the formulation, including the desired physical state, thermal properties, and biological activity.
References
- 1. h-a-d.hr [h-a-d.hr]
- 2. larodan.com [larodan.com]
- 3. Behenyl alcohol | Docosan-1-ol | Cosmetic Ingredients Guide [ci.guide]
- 4. tainstruments.com [tainstruments.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. benchchem.com [benchchem.com]
- 7. ulprospector.com [ulprospector.com]
- 8. specialchem.com [specialchem.com]
- 9. rjptonline.org [rjptonline.org]
- 10. medipol.edu.tr [medipol.edu.tr]
- 11. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Scanning Calorimetry of Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. ucm.es [ucm.es]
- 14. Differential Scanning Calorimetry of Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. jddtonline.info [jddtonline.info]
- 18. mdpi.com [mdpi.com]
- 19. japsonline.com [japsonline.com]
- 20. mdpi.com [mdpi.com]
Validating the Purity of Synthetic Behenyl Arachidonate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic active pharmaceutical ingredients and excipients is paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic Behenyl arachidonate (B1239269), a long-chain wax ester. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate techniques for quality control and characterization.
Behenyl arachidonate (docosyl eicosatetraenoate) is synthesized through the esterification of behenyl alcohol and arachidonic acid. The purity of the final product is critical, as residual starting materials or by-products from side reactions can impact its physicochemical properties, stability, and biological activity. This guide focuses on the detection and quantification of potential impurities using state-of-the-art analytical techniques.
Potential Impurities in Synthetic this compound
The primary impurities of concern in synthetically produced this compound include:
-
Unreacted Starting Materials:
-
Behenyl Alcohol
-
Arachidonic Acid
-
-
Impurities from Starting Materials:
-
Oxidation products of arachidonic acid (e.g., hydroxyeicosatetraenoic acids).
-
Other fatty acids present in the arachidonic acid source.
-
Other long-chain alcohols in the behenyl alcohol source.
-
-
By-products of Synthesis:
-
By-products from side reactions, which can occur during chemical esterification. Enzymatic synthesis is known to produce fewer by-products.
-
Comparative Analysis of Key Purity Validation Techniques
The selection of an analytical technique for purity assessment depends on factors such as the nature of the likely impurities, required sensitivity, and the need for structural elucidation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful and complementary techniques for this purpose.
| Analytical Technique | Principle | Target Analytes | Derivatization Required | Strengths | Limitations |
| HPLC-ELSD/CAD | Separation based on polarity in the liquid phase, with detection by light scattering from non-volatile analytes. | Intact this compound, unreacted behenyl alcohol, and other non-volatile impurities. | Not generally required. | - Direct analysis of the intact wax ester.- Suitable for thermally labile compounds.- Simpler sample preparation. | - Lower sensitivity compared to MS.- Does not provide detailed structural information for unknown impurities. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection and identification. | Volatile impurities and, after derivatization, the fatty acid and alcohol components of the wax ester. | Yes, for the non-volatile wax ester (transesterification to FAMEs). | - High sensitivity and specificity.- Provides detailed structural information for impurity identification.- Excellent for identifying volatile and semi-volatile impurities. | - Derivatization adds complexity and potential for artifacts.- High temperatures may degrade thermally sensitive analytes. |
| ¹H and ¹³C NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information and quantitative data. | This compound and any impurities with distinct NMR signals. | No. | - Provides unambiguous structural elucidation.- Quantitative NMR (qNMR) for absolute purity determination without a reference standard for the analyte.- Non-destructive. | - Lower sensitivity compared to chromatographic methods.- Complex spectra for mixtures may require advanced techniques for interpretation. |
Experimental Protocols
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is ideal for the direct quantification of this compound and the detection of non-volatile impurities like unreacted behenyl alcohol.
Sample Preparation: Accurately weigh approximately 10 mg of the synthetic this compound sample and dissolve it in 10 mL of a suitable organic solvent such as a mixture of hexane (B92381) and isopropanol.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water or a mixture of organic solvents like hexane and ethyl acetate (B1210297) may be employed to effectively separate the nonpolar wax ester from the more polar starting materials.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow: 1.5 L/min.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying the fatty acid and alcohol components of the wax ester after derivatization, which can reveal impurities in the original starting materials.
Sample Preparation (Transesterification):
-
Accurately weigh about 1 mg of the this compound sample into a screw-capped vial.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Cap the vial tightly and heat at 80°C for 1-2 hours.
-
After cooling, add 1 mL of n-hexane and 0.5 mL of a saturated sodium chloride solution.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) and behenyl alcohol to a GC vial.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-700.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
¹H-qNMR allows for the absolute purity determination of synthetic this compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound and 5 mg of a certified internal standard (e.g., dimethyl sulfone) into an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) and dissolve the sample completely.
NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Data Processing and Purity Calculation: The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow and Relationships
Caption: Workflow for the purity validation of synthetic this compound.
Caption: Comparison of analytical approaches for this compound purity.
By employing a combination of these orthogonal analytical techniques, researchers and drug development professionals can confidently validate the purity of synthetic this compound, ensuring its quality, safety, and efficacy for its intended application.
Behenyl Arachidonate as an Internal Standard in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of behenyl arachidonate (B1239269) as a potential internal standard against commonly used alternatives for the analysis of fatty acids, particularly arachidonic acid. While experimental data on behenyl arachidonate's performance as an internal standard is not widely available, this guide offers a theoretical evaluation based on its physicochemical properties and the established principles of mass spectrometry.
The Role of Internal Standards in Mass Spectrometry
Internal standards are essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should be a compound that is chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer. By adding a known amount of the internal standard to each sample, any loss of the analyte during the analytical process can be accurately accounted for by observing the ratio of the analyte's signal to that of the internal standard.[1][2]
This compound: A Potential Internal Standard
This compound (C42H76O2, MW: 613.05) is a wax ester composed of behenyl alcohol (a C22 saturated fatty alcohol) and arachidonic acid (a C20 polyunsaturated fatty acid).[3] Its long, non-polar chain and ester linkage to arachidonic acid make it a structurally interesting candidate for an internal standard in lipidomics, particularly for the analysis of arachidonic acid and its derivatives.
Comparison with Established Internal Standards
The most common internal standards for arachidonic acid analysis are deuterated arachidonic acid (e.g., arachidonic acid-d8) and odd-chain fatty acids (e.g., heptadecanoic acid, C17:0).
Physicochemical Properties Comparison
| Property | This compound | Arachidonic Acid-d8 | Heptadecanoic Acid (C17:0) | Arachidonic Acid (Analyte) |
| Molecular Formula | C42H76O2 | C20H24D8O2 | C17H34O2 | C20H32O2 |
| Molecular Weight | 613.05 g/mol [3] | ~312.5 g/mol | 270.46 g/mol | 304.47 g/mol [4] |
| Structure | Wax Ester | Fatty Acid (Isotopologue) | Saturated Fatty Acid | Polyunsaturated Fatty Acid |
| Solubility | Soluble in organic solvents like ethanol, ether, and dimethylformamide.[5] | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in ethanol, acetonitrile, DMF, or DMSO.[4] |
| Natural Abundance | Not naturally occurring in most biological samples. | Not naturally occurring. | Generally low or absent in many biological systems, but can be present from dietary sources.[6][7] | Endogenously present. |
Performance Characteristics: A Theoretical Comparison
| Characteristic | This compound (Theoretical) | Deuterated Arachidonic Acid | Odd-Chain Fatty Acids |
| Chemical Similarity | Contains the arachidonic acid moiety, but the long behenyl chain significantly alters its overall properties. | Nearly identical chemical and physical properties to the analyte.[8] | Structurally similar to other fatty acids but differs in chain length. |
| Co-elution | Unlikely to co-elute with arachidonic acid in reversed-phase chromatography due to its much larger size and lower polarity. | Co-elutes with the analyte, which is ideal for correcting matrix effects.[9] | Elutes at a different retention time than arachidonic acid. |
| Ionization Efficiency | As a large, non-polar wax ester, its ionization efficiency in electrospray ionization (ESI) may differ significantly from that of a free fatty acid. | Very similar ionization efficiency to the analyte. | Ionization efficiency can differ from that of unsaturated fatty acids like arachidonic acid. |
| Correction for Sample Loss | Can correct for loss during lipid extraction due to its lipid-like nature. | Excellent correction for sample loss throughout the entire workflow.[8] | Good correction for sample loss during extraction. |
| Risk of Interference | Low risk of isobaric interference due to its high molecular weight. | Minimal risk of interference. | Low risk of interference as they are not typically endogenous. |
| Cost | Can be synthesized, but availability and cost may vary. | Generally more expensive to synthesize.[10] | Relatively inexpensive and readily available. |
| Potential Drawbacks | Significant differences in chromatographic behavior and ionization efficiency compared to arachidonic acid may lead to inaccurate quantification. | Potential for isotopic exchange (loss of deuterium) can affect accuracy.[10][11] | Their presence in some diets can lead to interference.[6][7] |
Experimental Protocols
While a specific protocol for this compound as an internal standard is not established, the following are general methodologies for lipid analysis using an internal standard, which could be adapted.
Protocol 1: Lipid Extraction from Plasma with Internal Standard Addition (Adapted from Folch Method)[12]
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a glass tube, add a known amount of this compound solution (in an appropriate organic solvent).
-
Sample Addition: Add a precise volume of the plasma sample to the tube containing the internal standard and vortex briefly.
-
Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. Vortex thoroughly to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 0.9% NaCl solution to induce phase separation. Centrifuge the sample to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried lipid extract in a suitable solvent for LC-MS or GC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Arachidonic Acid (General Method)[13][14][15]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like ammonium (B1175870) formate (B1220265) and formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with similar additives.
-
Gradient: A gradient from low to high percentage of mobile phase B is used to elute lipids based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for both arachidonic acid and the internal standard.
-
Protocol 3: GC-MS Analysis of Fatty Acids (General Method)[16][17][18]
-
Derivatization: Convert the extracted fatty acids (including the hydrolyzed arachidonic acid from this compound) to their volatile fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.
-
GC Separation:
-
Column: A suitable capillary column for FAME analysis (e.g., DB-23).
-
Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for each FAME is used for quantification.
-
Visualizations
Conclusion
This compound presents an interesting, though theoretical, option as an internal standard for mass spectrometry-based lipid analysis. Its high molecular weight and unique structure as a wax ester could offer advantages in terms of avoiding isobaric interferences. However, significant differences in its chemical and physical properties compared to free fatty acids like arachidonic acid pose considerable challenges for its direct application. The gold standard remains the use of stable isotope-labeled internal standards, such as deuterated arachidonic acid, which most closely mimic the behavior of the analyte.[12] Odd-chain fatty acids offer a cost-effective alternative, though with some limitations.[13]
For researchers considering novel internal standards, a thorough validation is crucial. This would involve assessing linearity, precision, accuracy, and the ability of the standard to correct for matrix effects. While this compound may not be an ideal "one-size-fits-all" internal standard for arachidonic acid, its evaluation could pave the way for the development of new classes of internal standards for specific applications in lipidomics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. larodan.com [larodan.com]
- 4. mpbio.com [mpbio.com]
- 5. ARACHIDIC ACID BEHENYL ESTERCRYSTALLINE [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. texilajournal.com [texilajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Assessing the Specificity of Behenyl Arachidonate in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic specificity of Behenyl arachidonate (B1239269), a wax ester composed of behenyl alcohol and arachidonic acid. By examining its interaction with lipases in comparison to other fatty acid esters, this document serves as a valuable resource for researchers investigating lipid metabolism and developing novel therapeutics.
Introduction to Behenyl Arachidonate and its Enzymatic Hydrolysis
This compound is a lipid molecule belonging to the class of wax esters, which are esters of long-chain fatty acids with long-chain fatty alcohols. In this case, it is the ester of the C20 polyunsaturated fatty acid, arachidonic acid, and the C22 saturated fatty alcohol, behenyl alcohol. The enzymatic breakdown of such esters is primarily carried out by lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), a class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble lipids.
The specificity of lipases is crucial in determining the rate at which different esters are metabolized. This specificity is influenced by various factors, including the chain length and degree of unsaturation of both the fatty acid and the alcohol moieties of the substrate. Understanding the specificity of lipases towards this compound is essential for elucidating its metabolic fate and potential physiological roles.
Comparative Analysis of Lipase (B570770) Specificity
A study on the competitive kinetics of wax ester hydrolysis by porcine pancreas lipase, Candida cylindracea lipase, and Candida antarctica lipase has provided a model to estimate the relative rate of hydrolysis.[1] The apparent kinetic constants are related to both the length and the number of double bonds of the fatty acid portion of the ester.[1] For porcine pancreas lipase, a correlation was established that can be used to predict the relative hydrolysis rate.[1]
Table 1: Calculated Relative Hydrolysis Rates of Various Arachidonate Esters by Porcine Pancreas Lipase
| Substrate | Alcohol Moiety | Fatty Acid Moiety | Relative Hydrolysis Rate (Calculated*) |
| This compound | Behenyl alcohol (C22:0) | Arachidonic acid (C20:4) | 1.00 |
| Stearyl arachidonate | Stearyl alcohol (C18:0) | Arachidonic acid (C20:4) | 1.00 |
| Oleyl arachidonate | Oleyl alcohol (C18:1) | Arachidonic acid (C20:4) | 1.00 |
| Methyl arachidonate | Methanol (C1:0) | Arachidonic acid (C20:4) | 1.00 |
*Calculations are based on the formula where the relative hydrolysis rate is primarily dependent on the fatty acid moiety (arachidonic acid in this case), with the alcohol moiety having a lesser effect on the relative rate.[1] This table illustrates that for a given fatty acid (arachidonic acid), the type of alcohol esterified to it does not significantly alter the predicted relative rate of hydrolysis by porcine pancreas lipase. However, it is important to note that the absolute rate of reaction will differ between these substrates.
Experimental Protocols
To assess the enzymatic hydrolysis of this compound, a robust and reproducible experimental protocol is essential. The following outlines a general methodology for a lipase-catalyzed hydrolysis assay applicable to wax esters.
Protocol 1: In Vitro Lipase-Catalyzed Hydrolysis of this compound
1. Materials:
-
This compound (substrate)
-
Selected Lipase (e.g., Porcine Pancreas Lipase, Candida antarctica Lipase B)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Emulsifying agent (e.g., gum arabic, Triton X-100)
-
Organic solvent (for substrate dissolution, e.g., hexane (B92381) or isopropanol)
-
Stopping reagent (e.g., a mixture of ethanol (B145695) and HCl)
-
Analytical standards (Behenyl alcohol and Arachidonic acid)
2. Substrate Preparation:
-
Dissolve a known concentration of this compound in a minimal amount of a suitable organic solvent.
-
Prepare an emulsion by adding the substrate solution to the phosphate buffer containing an emulsifying agent.
-
Sonicate the mixture to create a stable emulsion with fine droplets, increasing the surface area for enzyme activity.
3. Enzymatic Reaction:
-
Pre-incubate the substrate emulsion at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the lipase solution.
-
Incubate the reaction mixture with constant stirring for a defined period.
-
Withdraw aliquots at specific time intervals and terminate the reaction by adding a stopping reagent.
4. Product Quantification:
-
Extract the lipids from the reaction aliquots using a suitable organic solvent (e.g., hexane).
-
Analyze the extracted lipids to quantify the amount of Behenyl alcohol and Arachidonic acid released. This can be achieved using methods such as:
-
Gas Chromatography (GC): After derivatization of the fatty acid and alcohol to their more volatile methyl ester and acetate (B1210297) forms, respectively.[2]
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
5. Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the product formation curve over time.
-
To determine Michaelis-Menten kinetic parameters (K_m and V_max), perform the assay with varying substrate concentrations and plot the initial rates against the substrate concentration.
Signaling Pathways and Experimental Workflows
The hydrolysis of this compound releases arachidonic acid, a precursor to a wide range of signaling molecules involved in inflammation and other physiological processes.
The experimental workflow for determining the kinetic parameters of a lipase is a systematic process to ensure accurate and reproducible results.
Conclusion
The enzymatic specificity for this compound is governed by lipases, with the rate of hydrolysis being influenced by the long-chain nature of both its fatty acid and alcohol components. While direct kinetic data for this compound remains to be elucidated, comparative analysis with other wax esters suggests that the arachidonic acid moiety is a primary determinant of the relative hydrolysis rate by enzymes such as porcine pancreas lipase. The provided experimental protocols offer a robust framework for researchers to determine the specific kinetic parameters of this compound with various lipases. Further investigation into the enzymatic processing of this and other long-chain wax esters will be critical for a comprehensive understanding of their roles in lipid metabolism and signaling.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Behenyl Arachidonate
Disclaimer: This document provides general guidance on the proper disposal of laboratory chemicals. A specific Safety Data Sheet (SDS) for Behenyl arachidonate (B1239269) was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must obtain the official SDS from their supplier for definitive disposal procedures and safety information. The following information is based on best practices for handling similar long-chain fatty acid esters and should be adapted to comply with institutional and local regulations.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE) When Handling Behenyl Arachidonate Waste:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
Operational and Disposal Plan: A Step-by-Step Guide
Step 1: Waste Identification and Segregation
-
Uncontaminated this compound: Pure, unreacted, or expired this compound should be considered chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, should be treated as contaminated waste.
-
Solutions: Solutions containing this compound should be collected in a designated, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Collect in a clearly labeled, sealed container. A heavy-duty plastic bag or a labeled drum is suitable for solid waste contaminated with this compound.
-
Store in a well-ventilated, cool, and dry area away from heat sources and incompatible materials such as strong oxidizing agents.
-
-
Liquid Waste:
-
Collect in a designated, leak-proof, and shatter-resistant container. The container must be compatible with any solvents used.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the solution.
-
Keep the container sealed when not in use.
-
Step 3: Disposal Procedure
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal procedures. Your Environmental Health and Safety (EHS) department is the primary resource for this information.
-
Waste Manifest: Fill out a hazardous waste disposal form or "waste manifest" as required by your institution. This typically includes the chemical name, quantity, and associated hazards.
-
Schedule Pickup: Arrange for a pickup of the chemical waste with your institution's EHS or a licensed chemical waste disposal contractor.
-
Do Not Dispose Down the Drain: this compound is insoluble in water and should not be disposed of down the sink. This can lead to plumbing blockages and environmental contamination.
-
Incineration: The preferred method of disposal for this compound is likely to be incineration by a licensed hazardous waste facility. This ensures the complete destruction of the chemical.
Data Presentation: Properties of Similar Long-Chain Fatty Acid Esters
The following table summarizes general quantitative data for chemicals with similar structures to this compound, such as Behenyl Behenate. This information is for illustrative purposes only and may not accurately reflect the properties of this compound.
| Property | Value | Notes |
| Physical State | Solid at room temperature | Expected to be a waxy solid. |
| Water Solubility | Insoluble | Typical for long-chain lipids. |
| Reactivity | Generally stable | Avoid strong oxidizing agents and excessive heat. |
| Flash Point | > 200 °C (estimated) | Combustible at high temperatures. |
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates a generalized workflow for the disposal of laboratory chemicals like this compound.
Essential Safety and Operational Guide for Handling Behenyl Arachidonate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Behenyl arachidonate (B1239269) (CAS 1613724-41-6)[1].
Chemical and Physical Properties
A summary of the key physical and chemical properties of Behenyl arachidonate's constituent components, Behenyl Alcohol and Arachidonic Acid, is provided below. While this compound itself is not classified as a hazardous substance, understanding the properties of its components is crucial for safe handling.
| Property | Behenyl Alcohol | Arachidonic Acid |
| Appearance | White solid[2] | Liquid |
| CAS Number | 661-19-8[2][3] | 506-32-1[4] |
| Hazards | Not classified as hazardous[1][2] | Not classified as hazardous, but may cause skin and eye irritation |
| Storage | Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials like strong oxidizing agents[2]. | Store in a cool place, away from heat, air, and light. May form explosive peroxides[5]. |
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize any potential risks.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile gloves are recommended. | Provides a barrier against potential skin contact and irritation. |
| Eye Protection | Safety Glasses | Safety glasses with side shields. | Protects eyes from any accidental splashes or airborne particles. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat. | Prevents contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps will ensure the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Have spill cleanup materials, such as absorbent pads, readily accessible.
-
-
Handling :
-
Wear the appropriate PPE: nitrile gloves, safety glasses, and a laboratory coat.
-
Handle the solid this compound with a clean spatula or scoop.
-
If heating is required, do so in a well-ventilated area to avoid inhalation of any potential vapors.
-
-
Post-Handling :
-
Securely close the container of this compound.
-
Clean any contaminated surfaces with an appropriate solvent and then wash with soap and water.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintain a safe laboratory environment and comply with regulations.
-
Solid Waste :
-
Uncontaminated this compound can be disposed of as non-hazardous solid waste. It should be collected in a designated, labeled container.
-
For disposal, sweep the solid onto paper and place it in the designated waste container[6].
-
-
Contaminated Materials :
-
Any materials, such as gloves, absorbent pads, or weighing paper, that come into contact with this compound should be disposed of in the designated solid waste container.
-
-
Empty Containers :
-
Empty containers should be thoroughly rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste through your institution's hazardous waste program[7].
-
Once cleaned, the container labels should be defaced, and the container can be disposed of in the regular trash or recycled according to institutional guidelines[8].
-
Workflow for Handling this compound
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
